Coumachlor-d4
Description
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Properties
Molecular Formula |
C19H15ClO4 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-3-oxobutyl]-5,6,7,8-tetradeuterio-4-hydroxychromen-2-one |
InChI |
InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/i2D,3D,4D,5D |
InChI Key |
DEKWZWCFHUABHE-QFFDRWTDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Manufacturing of Coumachlor-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and manufacturing process for Coumachlor-d4, a deuterated analog of the anticoagulant rodenticide Coumachlor (B606769). The information presented is compiled from established chemical principles and published synthetic methodologies for structurally related compounds, offering a robust framework for its preparation in a laboratory setting. This document is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences.
Introduction
Coumachlor is a 4-hydroxycoumarin (B602359) derivative that functions as a vitamin K antagonist, leading to anticoagulant effects. Its deuterated analog, this compound, is a valuable tool in analytical and metabolic studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Coumachlor in various biological matrices. The deuterium labeling can also influence the metabolic profile of the molecule, a subject of interest in drug metabolism and pharmacokinetic (DMPK) studies.
This guide will focus on a plausible and chemically sound synthetic route to this compound, based on the known synthesis of Coumachlor and the deuteration of its precursors.
Proposed Synthesis Pathway
The most direct and feasible synthetic route to this compound involves a two-step process:
-
Deuteration of 4-hydroxycoumarin: The core coumarin (B35378) structure is first labeled with deuterium.
-
Michael Addition: The deuterated 4-hydroxycoumarin is then condensed with 4-chlorobenzalacetone (B7822257) to yield the final product, this compound.
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for the deuteration of 4-hydroxycoumarin and the synthesis of warfarin (B611796), a close structural analog of Coumachlor.[1][2]
Step 1: Synthesis of 4-hydroxycoumarin-3,4-d₂
-
Materials:
-
4-hydroxycoumarin
-
Deuterium oxide (D₂O)
-
Acetone
-
-
Procedure:
-
Dissolve 4-hydroxycoumarin in acetone in a round-bottom flask.
-
Add deuterium oxide (D₂O) to the solution.
-
Stir the mixture at room temperature. The progress of the H/D exchange can be monitored by ¹H NMR by observing the disappearance of the proton signal at the 3-position.[2]
-
After the exchange is complete, remove the solvent and excess D₂O under reduced pressure to yield 4-hydroxycoumarin-3,4-d₂.
-
Step 2: Synthesis of Coumachlor-d₄
-
Materials:
-
4-hydroxycoumarin-3,4-d₂ (from Step 1)
-
4-chlorobenzalacetone
-
Anhydrous pyridine
-
1 M Hydrochloric acid (HCl)
-
Ice
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxycoumarin-3,4-d₂ (1 equivalent) and 4-chlorobenzalacetone (1.1 equivalents) in anhydrous pyridine.[1]
-
Heat the reaction mixture to reflux for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold 1 M HCl. A precipitate of crude Coumachlor-d₄ will form.[1]
-
Stir the mixture for 30 minutes to ensure complete precipitation.[1]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions.
| Parameter | 4-hydroxycoumarin-3,4-d₂ | Coumachlor-d₄ | Notes |
| Molecular Formula | C₉H₄D₂O₃ | C₁₉H₁₁D₄ClO₄ | Assumes deuteration at positions 3 and 4 of the coumarin ring and on the enolic hydroxyl group. |
| Molecular Weight | 164.15 g/mol | 346.79 g/mol | |
| Isotopic Purity | > 95% | > 95% | Determined by Mass Spectrometry. |
| Chemical Purity | > 98% | > 95% | Determined by HPLC. |
| Typical Yield | > 90% | 40-60% | Based on analogous warfarin synthesis.[1] |
| Appearance | White to off-white solid | Light yellow solid |
Quality Control and Characterization
The successful synthesis and purity of this compound should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should confirm the absence of proton signals at the deuterated positions.
-
¹³C NMR will show the carbon skeleton of the molecule.
-
²H NMR can be used to confirm the presence and location of deuterium atoms.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic enrichment of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized this compound.
Manufacturing Process Considerations
For larger-scale manufacturing of this compound, the following considerations are crucial:
-
Process Optimization: Reaction conditions such as temperature, reaction time, and stoichiometry of reactants should be optimized to maximize yield and purity while minimizing reaction time and by-product formation.
-
Solvent Selection: The use of pyridine as a solvent and catalyst in the Michael addition may pose challenges in large-scale production due to its toxicity and handling requirements. Alternative, greener catalysts and solvent systems could be explored. Recent research has shown efficient "green" synthesis of warfarin and coumachlor in aqueous media using specific organocatalysts.[3][4]
-
Purification: The development of a robust and scalable purification method is essential. This may involve optimizing the recrystallization process or employing column chromatography for higher purity requirements.
-
Good Manufacturing Practices (GMP): For applications requiring high purity and batch-to-batch consistency, such as in regulated drug development studies, the synthesis and purification should be conducted under GMP guidelines.
Conclusion
References
The Core Mechanism of Coumachlor-d4 as an Anticoagulant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Coumachlor-d4, a deuterated derivative of the first-generation 4-hydroxycoumarin (B602359) anticoagulant, coumachlor (B606769). While specific quantitative data on the biological activity of this compound is limited due to its primary application as an analytical internal standard, its mechanism of action is predicated on that of its non-deuterated parent compound, coumachlor. This guide will detail the established mechanism of coumarin (B35378) anticoagulants, provide relevant quantitative data for coumachlor where available, and present detailed experimental protocols and pathway diagrams to offer a comprehensive understanding for research and development.
Introduction to Coumachlor and its Deuterated Analog
Coumachlor is a synthetic derivative of 4-hydroxycoumarin and is classified as a first-generation anticoagulant rodenticide.[1][2] Its primary pharmacological effect is the disruption of the vitamin K cycle, leading to a state of anticoagulation and, in target organisms, internal hemorrhage.[1] The deuterated form, this compound, is structurally identical to coumachlor, with the exception of four deuterium (B1214612) atoms, which makes it a valuable tool for mass spectrometry-based analytical methods.
The Vitamin K Cycle and its Role in Coagulation
The physiological process of blood coagulation is a complex cascade involving numerous clotting factors.[3] A critical step in the synthesis of several of these factors—Prothrombin (Factor II), Factor VII, Factor IX, and Factor X, as well as anticoagulant proteins C and S—is a post-translational modification known as gamma-carboxylation.[3] This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) and is essential for the clotting factors' ability to bind calcium ions and interact with phospholipid membranes at the site of injury.
The GGCX enzyme requires the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (VKH2), as a cofactor. During the carboxylation reaction, VKH2 is oxidized to vitamin K epoxide. To sustain the coagulation process, vitamin K epoxide must be recycled back to its reduced form. This recycling is carried out by the enzyme complex Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).
Mechanism of Action of this compound
The anticoagulant activity of this compound, mirroring that of coumachlor and other 4-hydroxycoumarin derivatives like warfarin, stems from its potent inhibition of the enzyme VKORC1. By acting as a competitive inhibitor of VKORC1, coumachlor blocks the reduction of vitamin K epoxide. This leads to an accumulation of the inactive vitamin K epoxide and a depletion of the active, reduced form (VKH2).
The resulting deficiency in vitamin K hydroquinone severely impairs the function of gamma-glutamyl carboxylase. Consequently, the vitamin K-dependent clotting factors are synthesized in an under-carboxylated or non-carboxylated state. These non-functional proteins, often referred to as Proteins Induced by Vitamin K Absence or Antagonism (PIVKAs), are released into the bloodstream but are incapable of participating effectively in the coagulation cascade. The ultimate outcome is a dose-dependent impairment of blood clotting.
Signaling Pathway of the Vitamin K Cycle and Inhibition by Coumachlor
References
Physical and chemical characteristics of Coumachlor-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of Coumachlor-d4, a deuterated analog of the anticoagulant rodenticide Coumachlor. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development utilizing this compound as an internal standard or in other analytical applications.
Physicochemical Properties
This compound is a synthetic derivative of coumarin (B35378), a class of compounds known for their anticoagulant properties. The incorporation of four deuterium (B1214612) atoms in the benzopyranone ring enhances its utility as an internal standard in mass spectrometry-based analytical methods by providing a distinct mass shift from its non-deuterated counterpart.
Chemical Structure and Identity
| Property | Value |
| IUPAC Name | 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one-5,6,7,8-d4 |
| Synonyms | 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one-d4, (+/-)3-(alpha-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin-d4, (+/-)-p-Chlorowarfarin-d4, Cumachlor-d4, Tomorin-d4 |
| CAS Number | Not available for the deuterated form. (81-82-3 for non-deuterated Coumachlor) |
| Chemical Formula | C₁₉H₁₁D₄ClO₄ |
| Molecular Weight | 346.82 g/mol [1] |
| InChI Key | DEKWZWCFHUABHE-QFFDRWTDSA-N[1] |
| SMILES | [2H]c1c([2H])c([2H])c2c(O)c(C(CC(C)=O)c3ccc(Cl)cc3)c(=O)oc2c1[2H][1] |
Physical Properties
| Property | Value (for non-deuterated Coumachlor) | Source |
| Appearance | Light yellow solid[1] | CymitQuimica |
| Melting Point | 168-170 °C[2] | ChemicalBook |
| Boiling Point | 543.1 ± 50.0 °C (Predicted)[2] | ChemicalBook |
| Solubility | Soluble in acetone[2] | ChemicalBook |
| Storage Temperature | 2-8°C, sealed in a dry environment[2] | ChemicalBook |
Mechanism of Action: Vitamin K Antagonism
Coumachlor, like other 4-hydroxycoumarin (B602359) derivatives, functions as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase (VKOR), which is crucial for the recycling of vitamin K in the liver.[3][4] Vitamin K is an essential cofactor for the post-translational carboxylation of glutamate (B1630785) residues on several blood clotting factors.
The inhibition of VKOR leads to a depletion of the active, reduced form of vitamin K, thereby impairing the synthesis of functional clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[5] This disruption of the coagulation cascade leads to an anticoagulant effect and, at higher doses, can result in internal hemorrhaging.
Caption: Blood Coagulation Cascade and the Mechanism of Action of Coumachlor.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Coumachlor and other anticoagulant rodenticides in various biological and environmental matrices. The following sections detail common experimental methodologies.
Sample Preparation: QuEChERS-based Extraction from Soil
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated for the extraction of coumarin anticoagulant rodenticides from soil samples.[6]
Workflow:
Caption: QuEChERS-based extraction workflow for anticoagulant rodenticides from soil.
Detailed Steps:
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.
-
Extraction: Add 10 mL of acetonitrile to the tube and vortex for 1 minute.
-
Salting Out: Add the appropriate QuEChERS salt mixture (e.g., magnesium sulfate, sodium chloride) and shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the organic layer from the solid matrix.
-
Supernatant Collection: Transfer an aliquot of the supernatant to a new tube.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Add d-SPE sorbents (e.g., primary secondary amine (PSA), C18) to remove interfering matrix components and vortex.
-
Final Centrifugation: Centrifuge the sample to pellet the d-SPE sorbents.
-
Evaporation and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for analysis.
Analytical Determination: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive technique for the quantification of Coumachlor.
Typical HPLC-MS/MS Parameters:
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for both Coumachlor and this compound are monitored. For Coumachlor, a common transition is m/z 341.1 -> 161.1.[7] The transition for this compound would be m/z 345.1 -> 161.1 (or another suitable product ion). |
Logical Relationship for Quantification:
Caption: Logical workflow for quantification using an internal standard (IS) in HPLC-MS/MS.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Coumachlor in complex matrices. Its physical and chemical properties are nearly identical to its non-deuterated analog, with the key difference being its increased mass, which allows for effective use as an internal standard in mass spectrometry. Understanding its mechanism of action as a vitamin K antagonist provides context for its biological effects. The detailed experimental protocols provided in this guide offer a starting point for the development and validation of robust analytical methods for the detection and quantification of this and other related anticoagulant rodenticides.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. COUMACHLOR CAS#: 81-82-3 [m.chemicalbook.com]
- 3. Vitamin K antagonist - Wikipedia [en.wikipedia.org]
- 4. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K Antagonists: Biochemistry, Pharmacology, and Management | Oncohema Key [oncohemakey.com]
- 6. An Easy Procedure to Quantify Anticoagulant Rodenticides and Pharmaceutical Active Compounds in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium-Labeled Coumachlor: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, characterization, and application of deuterium-labeled coumachlor (B606769), a critical tool in modern analytical research. Designed for professionals in pharmacology, toxicology, and drug development, this document provides a comprehensive overview of the core principles and experimental protocols associated with this stable isotope-labeled compound.
Introduction to Deuterium-Labeled Coumachlor
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, offers a powerful and non-radioactive method for labeling molecules.[] Deuterium-labeled compounds, such as Coumachlor-d4, are chemically almost identical to their non-labeled counterparts but possess a greater mass. This mass difference is readily detectable by mass spectrometry, making these compounds invaluable as internal standards for quantitative analysis.[] The primary application of deuterium-labeled coumachlor is as an internal standard in the chromatographic analysis of coumachlor and structurally related compounds like warfarin. Its use in isotope dilution mass spectrometry helps to correct for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of analytical data.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉D₄H₁₁ClO₄ | [3] |
| Molecular Weight | 346.798 g/mol | [3] |
| Appearance | Light Yellow Solid | [3] |
| Synonyms | 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one-d4, (+/-)3-(alpha-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin-d4, p-Chlorowarfarin-d4 | [3] |
Synthesis and Purification of Deuterium-Labeled Coumachlor
The synthesis of deuterium-labeled coumachlor (this compound) involves the introduction of deuterium atoms into the coumachlor structure. A plausible and efficient synthetic route is a two-step process involving the synthesis of a deuterated 4-hydroxycoumarin (B602359) precursor, followed by a condensation reaction.
Synthesis of 4-Hydroxycoumarin-d4
A key intermediate, 4-Hydroxycoumarin-5,6,7,8-d4, can be synthesized from deuterated precursors. This method, analogous to the synthesis of related deuterated coumarins, ensures stable deuterium labeling on the aromatic ring.[4]
Experimental Protocol: Synthesis of 4-Hydroxycoumarin-5,6,7,8-d4 [4]
-
Starting Materials: Phenyl-d6 and tetradeuteriomalonic acid.
-
Reaction: The synthesis involves the reaction of phenyl-d6 with tetradeuteriomalonic acid under appropriate cyclization conditions. This typically involves a strong acid catalyst and heat to promote the formation of the 4-hydroxycoumarin ring system.
-
Purification: The resulting 4-Hydroxycoumarin-5,6,7,8-d4 is purified from the reaction mixture using recrystallization or column chromatography to achieve high purity.
Condensation to form this compound
The final step is the condensation of the deuterated 4-hydroxycoumarin with p-chlorobenzalacetone. This reaction is a standard method for the synthesis of coumachlor and its analogs.[5][6]
Experimental Protocol: Synthesis of this compound [5][6]
-
Reactants: 4-Hydroxycoumarin-5,6,7,8-d4 and p-chlorobenzalacetone.
-
Reaction: The condensation is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be catalyzed by a base (e.g., piperidine) or an acid. The reaction mixture is heated to drive the reaction to completion.
-
Purification: The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a light-yellow solid.
Purification and Characterization
The purity of the synthesized this compound is critical for its use as an analytical standard. High-performance liquid chromatography (HPLC) is the preferred method for purification and purity assessment.[7] The identity and isotopic enrichment of the final product are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocol: Purification and Characterization
-
Purification:
-
Technique: Reversed-phase HPLC.
-
Column: A C18 stationary phase is commonly used for the separation of coumarin (B35378) derivatives.[7][8]
-
Mobile Phase: A gradient elution with a mixture of methanol (B129727) and an acidic aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typically employed.[7]
-
-
Characterization:
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the exact mass of this compound and determine the degree of deuterium incorporation.
-
NMR Spectroscopy: ¹H and ²H NMR are used to confirm the positions of the deuterium labels within the molecule.
-
Applications in Research
The primary application of deuterium-labeled coumachlor is as an internal standard in quantitative analytical methods, particularly for the determination of coumachlor and other anticoagulant rodenticides in various biological and environmental matrices.
Internal Standard in LC-MS/MS Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to samples at a known concentration at the beginning of the sample preparation process. Since it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, compensating for any sample loss or matrix effects.
Experimental Protocol: Quantitative Analysis of Coumachlor using this compound Internal Standard
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., plasma, tissue homogenate), add a precise amount of a standard solution of this compound.
-
Perform extraction of the analytes. This can be achieved through protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) for cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 125 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of methanol and water, both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.[7]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Retention Time: The retention time for coumachlor is approximately 3.5 minutes under specific gradient conditions.[7]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for coumarin compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
-
Quantitative Data for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Coumachlor | 341.0 | 161.0, 283.8 | [9] |
| Coumachlor | 342.9 | 163.1, 285.0 | [10] |
| This compound (predicted) | 345.0 / 346.9 | Correspondingly shifted product ions | N/A |
Note: The exact precursor and product ions for this compound will be shifted by the number of deuterium atoms. The optimal MRM transitions for the deuterated standard should be determined experimentally.
Metabolic Studies
While primarily used as an internal standard, deuterium-labeled coumachlor can also be employed in metabolic studies to investigate the biotransformation of coumachlor. By administering the labeled compound to an in vitro or in vivo system, metabolites can be identified by tracking the characteristic isotopic signature using mass spectrometry. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to probe metabolic pathways.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes described in this guide.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Analytical workflow for the quantification of coumachlor using a deuterated internal standard.
Caption: Mechanism of action of coumachlor via inhibition of the Vitamin K cycle.
Conclusion
Deuterium-labeled coumachlor is an indispensable tool for researchers requiring accurate and reliable quantification of this and related anticoagulant compounds. Its application as an internal standard in LC-MS/MS methods significantly enhances data quality. This guide has provided a detailed overview of its synthesis, purification, and analytical application, complete with experimental considerations and quantitative data to aid researchers in their work. The methodologies and principles outlined herein are fundamental to advancing research in toxicology, pharmacology, and environmental science.
References
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. inis.iaea.org [inis.iaea.org]
- 5. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Green asymmetric synthesis of Warfarin and Coumachlor in pure water catalyzed by quinoline-derived 1,2-diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nrcgrapes.in [nrcgrapes.in]
Coumachlor-d4: An In-depth Technical Guide on its Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction to Coumachlor and the Role of Deuteration
Coumachlor is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin (B602359) class of compounds. It functions by inhibiting the vitamin K epoxide reductase enzyme, which is crucial for the synthesis of various clotting factors in the blood. This disruption of the vitamin K cycle leads to internal hemorrhaging in rodents.
In analytical and metabolic studies, deuterated analogues of compounds, such as Coumachlor-d4, are frequently employed as internal standards. The substitution of hydrogen atoms with deuterium (B1214612) (a stable isotope of hydrogen with an additional neutron) results in a molecule with a higher mass but nearly identical chemical properties. This mass difference is readily detectable by mass spectrometry, allowing for precise quantification of the non-deuterated analyte in complex matrices. The stability of these deuterated standards is paramount for the accuracy and reliability of analytical methods.
Expected Stability Profile of this compound
The stability of a molecule is its ability to resist chemical change under various environmental conditions. For a deuterated internal standard, understanding its stability profile under conditions of hydrolysis, photolysis, and thermal stress is critical.
Influence of Deuteration on Stability: The Kinetic Isotope Effect
A significant factor influencing the stability of this compound is the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) has a lower zero-point energy and is therefore stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond must be broken instead. This effect is particularly pronounced in metabolic degradation pathways, where enzymatic reactions often target C-H bonds for hydroxylation. Therefore, this compound is expected to exhibit enhanced metabolic stability compared to its non-deuterated counterpart.
Hydrolytic Stability
Hydrolysis is the cleavage of a chemical bond by the addition of water. Warfarin (B611796), a structurally similar 4-hydroxycoumarin, is reported to be very stable, even in the presence of strong acids, with a hydrolysis half-life of 16.1 years under environmental conditions.[1] Based on this, this compound is also expected to be highly stable towards hydrolysis across a range of pH values under typical storage conditions. The deuteration in the phenyl ring is unlikely to significantly influence its susceptibility to hydrolysis at the coumarin (B35378) core.
Photolytic Stability
Photolysis is the degradation of a molecule caused by the absorption of light energy. Warfarin and its core chromophore, 4-hydroxycoumarin, are susceptible to photolysis by UVB radiation.[2] The primary photodegradation pathway for these compounds is believed to involve a ring-opening mechanism of the coumarin moiety.[2] It is therefore anticipated that this compound will also be susceptible to photodegradation upon exposure to UV light. The rate of degradation would be dependent on the intensity and wavelength of the light source, as well as the presence of photosensitizers.
Thermal Stability
Coumarin-based rodenticides can be susceptible to thermal degradation, which is a concern for analytical methods that employ high temperatures, such as gas chromatography. While specific thermal degradation data for this compound is unavailable, it is prudent to assume that it may degrade at elevated temperatures. The degradation pathways could involve fragmentation of the side chain and the coumarin ring system.
Predicted Degradation Pathways
Based on the known degradation of other 4-hydroxycoumarin derivatives, a plausible degradation pathway for this compound can be proposed. The primary routes of degradation are expected to be photolytic and oxidative.
References
Toxicological Profile of Coumachlor-d4: An In-depth Technical Guide
Disclaimer: This document provides a summary of available toxicological data for Coumachlor. Specific toxicological studies on Coumachlor-d4, a deuterated analog often used as an internal standard in analytical testing, are not publicly available. The data presented herein is for the parent compound, Coumachlor, and should be extrapolated to this compound with caution. The isotopic labeling in this compound is unlikely to alter its fundamental toxicological properties, but definitive studies are lacking.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the toxicological data, experimental protocols, and mechanisms of action related to Coumachlor.
Quantitative Toxicological Data
The toxicity of Coumachlor is primarily associated with its anticoagulant properties. The following tables summarize the available quantitative data on the acute toxicity of Coumachlor. Data on sub-chronic, chronic, genotoxicity, and reproductive toxicity are limited.
Table 1: Acute Oral Toxicity of Coumachlor
| Species | Route | Toxicity Metric | Value | Reference |
| Rat (albino Norway) | Oral | LD50 | 900 mg/kg | [1] |
| Rat | Oral | LD50 | 900 mg/kg | [2][3] |
| Dog | Oral | MLD | <5 mg/kg | [1][4] |
| Swine | Oral | MLD | <5 mg/kg |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the tested population. MLD: Minimum Lethal Dose. The smallest dose of a substance that can cause death.
Mechanism of Action: Vitamin K Cycle Inhibition
Coumachlor, like other 4-hydroxycoumarin (B602359) derivatives, exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.
The process involves the gamma-carboxylation of glutamate (B1630785) residues on vitamin K-dependent proteins, including Factors II (prothrombin), VII, IX, and X. This carboxylation is necessary for these factors to bind calcium and participate in the coagulation cascade. By inhibiting VKOR, Coumachlor prevents the regeneration of vitamin K hydroquinone, the active form of vitamin K, leading to the production of under-carboxylated, non-functional clotting factors. This disruption of the coagulation cascade results in an increased tendency for bleeding and, at higher doses, can lead to fatal hemorrhaging.
Experimental Protocols
The following are representative protocols for key toxicological assessments relevant to Coumachlor. These are based on established guidelines and methodologies.
Acute Oral Toxicity Study (Adapted from OECD Guideline 401)
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Methodology:
-
Animal Model: Healthy, young adult rats of a single strain are used. Both sexes are typically included.
-
Housing and Acclimation: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%). They are acclimated to the laboratory conditions for at least 5 days before the study.
-
Fasting: Food is withheld overnight before dosing. Water is available ad libitum.
-
Dose Preparation: The test substance (Coumachlor) is prepared in a suitable vehicle.
-
Administration: The substance is administered by oral gavage in a single dose. The volume should generally not exceed 1 mL/100 g of body weight for rodents.
-
Dose Groups: At least three dose levels are used, with a sufficient number of animals per group (e.g., 5-10) to allow for statistical analysis. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Data Collection: Body weights are recorded weekly. All mortalities are recorded.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using a recognized statistical method.
Prothrombin Time (PT) Assay
Objective: To assess the effect of an anticoagulant on the extrinsic pathway of blood coagulation.
Methodology:
-
Sample Collection: Whole blood is collected from the test animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.
-
Assay Procedure:
-
A sample of the plasma is warmed to 37°C.
-
An excess of thromboplastin (B12709170) (a mixture of tissue factor and phospholipids) and calcium are added to the plasma to initiate coagulation.
-
The time taken for a fibrin (B1330869) clot to form is measured in seconds.
-
-
Interpretation: A prolonged prothrombin time compared to control animals indicates a deficiency in the activity of one or more of the vitamin K-dependent clotting factors.
Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
Objective: To directly measure the inhibitory effect of a compound on the VKOR enzyme.
Methodology:
-
Enzyme Source: Microsomes containing VKOR are prepared from the liver tissue of a suitable animal model (e.g., rat).
-
Assay Buffer: A buffer containing dithiothreitol (B142953) (DTT) as a reducing agent is used.
-
Substrate: Vitamin K epoxide is added as the substrate for the enzyme.
-
Inhibitor: The test compound (Coumachlor) is added at various concentrations.
-
Reaction: The reaction is initiated by the addition of the enzyme preparation and incubated at 37°C.
-
Measurement: The rate of conversion of vitamin K epoxide to vitamin K is measured, typically using high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined.
Experimental Workflow for Toxicological Assessment
The toxicological evaluation of a compound like this compound would typically follow a tiered approach, starting with acute toxicity and mechanistic studies, and progressing to longer-term studies if necessary.
Conclusion
The toxicological profile of Coumachlor is well-characterized as a first-generation anticoagulant rodenticide that acts by inhibiting the vitamin K cycle. While specific toxicological data for this compound is not available, its mechanism of action and toxicological effects are expected to be similar to the parent compound. The primary hazard associated with Coumachlor is its potential to cause hemorrhage due to the disruption of blood coagulation. The experimental protocols and workflow outlined in this guide provide a framework for the toxicological assessment of this and similar compounds. Further studies would be required to definitively establish the toxicological profile of this compound.
References
Enantiomers and Chiral Properties of Coumachlor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumachlor, a first-generation anticoagulant rodenticide, possesses a chiral center and therefore exists as a pair of enantiomers. While commercially available as a racemic mixture, the stereochemistry of 4-hydroxycoumarin (B602359) anticoagulants is known to significantly influence their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the enantiomeric properties of Coumachlor, including its mechanism of action, methods for enantioselective synthesis and separation, and the anticipated, though not yet fully elucidated, differences in the biological activity of its R- and S-enantiomers. This document is intended to serve as a resource for researchers in drug development and toxicology, highlighting the importance of stereospecific investigation of this compound.
Introduction to Coumachlor and its Chirality
Coumachlor, with the chemical name 3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one, is a synthetic derivative of 4-hydroxycoumarin.[1] It has been utilized as a rodenticide due to its ability to induce internal hemorrhage by disrupting the blood coagulation cascade.[2][3] The molecular structure of Coumachlor contains a stereogenic center at the carbon atom in the 3-position side chain, leading to the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers.
Typically, Coumachlor is produced and used as a racemic mixture, containing equal amounts of both enantiomers.[4] However, it is well-established for other chiral anticoagulants, such as warfarin (B611796) and phenprocoumon, that the individual enantiomers can exhibit significant differences in their anticoagulant potency, pharmacokinetics, and metabolism.[5] For instance, the (S)-enantiomer of warfarin is three to five times more potent as an anticoagulant than its (R)-counterpart. This underscores the critical need to investigate the individual enantiomers of Coumachlor to fully understand its efficacy and safety profile.
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
The anticoagulant effect of Coumachlor, like other coumarin (B35378) derivatives, stems from its role as a vitamin K antagonist. Specifically, it inhibits the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a crucial component of the vitamin K cycle, responsible for the regeneration of vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) in the liver.
By blocking VKOR, Coumachlor leads to a depletion of reduced vitamin K, thereby impairing the synthesis of functional, carboxylated coagulation factors. This results in the production of under-carboxylated, inactive clotting factors, leading to a dose-dependent prolongation of clotting times and, at sufficient doses, spontaneous hemorrhage.
The interaction between coumarin anticoagulants and VKOR is a key determinant of their potency. It is highly probable that the R- and S-enantiomers of Coumachlor exhibit stereoselective binding to the active site of VKOR, leading to differences in their inhibitory activity. However, specific quantitative data (e.g., IC50 values) for the individual enantiomers of Coumachlor against VKOR are not currently available in the public domain.
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"Inactive Clotting Factors" -> "Carboxylation of\nClotting Factors";
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Caption: Workflow for the asymmetric synthesis of Coumachlor.
Chiral Separation of Coumachlor Enantiomers by HPLC
The separation of Coumachlor enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique relies on a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based such as Chiralcel OD-H or Chiralpak AD-H)
-
Mobile phase: A mixture of n-hexane and isopropanol (B130326) is a common starting point for normal-phase chiral separations. The exact ratio needs to be optimized.
-
Racemic Coumachlor standard
-
Samples of enantiomerically enriched Coumachlor (if available)
General Procedure:
-
Prepare a stock solution of racemic Coumachlor in a suitable solvent (e.g., mobile phase).
-
Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a small volume of the racemic Coumachlor standard onto the column.
-
Monitor the elution profile at a suitable UV wavelength (e.g., determined from the UV spectrum of Coumachlor).
-
Optimize the mobile phase composition (ratio of hexane (B92381) to isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Once a satisfactory separation is achieved, the method can be used to determine the enantiomeric composition of unknown samples.
```dot
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References
- 1. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Coumachlor - Wikipedia [en.wikipedia.org]
- 4. Coumachlor [sitem.herts.ac.uk]
- 5. The enantiomers of phenprocoumon: pharmacodynamic and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Coumachlor in Biological Matrices using Coumachlor-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the anticoagulant rodenticide coumachlor (B606769) in biological matrices. The use of a stable isotope-labeled internal standard, coumachlor-d4 (B1156169), ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is suitable for researchers, toxicologists, and drug development professionals requiring reliable quantification of coumachlor in complex samples such as plasma, serum, and tissue homogenates.
Introduction
Coumachlor is a first-generation anticoagulant rodenticide used to control rat and mouse populations.[1] Its mode of action involves the inhibition of vitamin K epoxide reductase, leading to a disruption of the blood coagulation cascade and eventual internal hemorrhaging.[2] Due to its toxicity to non-target species, including pets and wildlife, sensitive and specific analytical methods are required for monitoring its presence in biological and environmental samples.
Mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become the gold standard for the quantification of trace-level analytes in complex matrices due to its high selectivity and sensitivity.[3][4] The use of a stable isotope-labeled internal standard (IS), such as this compound, is critical for achieving accurate and precise quantification.[5] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization efficiencies and matrix effects in the mass spectrometer. This allows for reliable correction of analytical variability throughout the entire workflow, from sample extraction to detection.
This application note provides a detailed protocol for the extraction and quantification of coumachlor in biological samples using this compound as an internal standard with an LC-MS/MS system.
Experimental Protocols
Materials and Reagents
-
Coumachlor analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve coumachlor and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions:
-
Prepare a series of coumachlor working standard solutions by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a this compound internal standard working solution at a concentration of 100 ng/mL by diluting the stock solution with a 50:50 methanol:water mixture.
Calibration Curve and Quality Control (QC) Samples:
-
Spike blank biological matrix with the coumachlor working standards to prepare calibration standards at concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 75 ng/mL, and 400 ng/mL) in the same manner.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (final concentration of 10 ng/mL), except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Coumachlor | Precursor Ion (Q1): 341.1 m/z, Product Ion (Q3): 297.1 m/z |
| This compound | Precursor Ion (Q1): 345.1 m/z, Product Ion (Q3): 301.1 m/z |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. The following table summarizes typical method performance parameters.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualization
The following diagram illustrates the experimental workflow for the quantification of coumachlor using this compound as an internal standard.
Caption: Experimental workflow for coumachlor analysis.
Conclusion
The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a reliable and robust workflow for the quantitative analysis of coumachlor in various biological matrices. The use of a deuterated internal standard is paramount for mitigating matrix effects and ensuring data of the highest quality, which is essential for toxicological assessments, environmental monitoring, and research applications.
References
Application Note: Quantification of Coumachlor using LC-MS/MS with Coumachlor-d4 as an Internal Standard
Introduction
Coumachlor (B606769) is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin (B602359) class of compounds.[1] It is used to control rodent populations by inhibiting the synthesis of vitamin K-dependent clotting factors, leading to internal bleeding.[2] Monitoring coumachlor levels in biological samples is crucial for diagnosing poisoning cases in humans and animals, as well as for forensic investigations.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive method for the quantification of coumachlor in various biological matrices.[1][3][5] The use of a stable isotope-labeled internal standard, such as Coumachlor-d4, is essential for accurate quantification to compensate for matrix effects and variations in sample preparation and instrument response.[6][7] This application note provides a detailed protocol for the quantification of coumachlor in biological samples using an LC-MS/MS method with this compound as the internal standard.
Principle
This method involves the extraction of coumachlor and the internal standard, this compound, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Samples are first deproteinized, and then the analytes are extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][8][9] The extract is then concentrated and reconstituted in a suitable solvent for injection into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column.[10] Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and monitoring specific multiple reaction monitoring (MRM) transitions for both coumachlor and this compound.[2][5][11] Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
Reagents and Materials
-
Coumachlor analytical standard
-
This compound (Internal Standard)[6]
-
HPLC-grade methanol, acetonitrile (B52724), and water[3]
-
Formic acid or acetic acid
-
Ethyl acetate (for LLE)[10]
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[10]
-
Biological matrix (e.g., plasma, serum, whole blood, tissue homogenate)
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of acetonitrile to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[8][10]
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[3]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instruments and applications.
| Parameter | Condition |
| LC System | Agilent 1100 Series or equivalent[12] |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[10] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate[10] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL[9] |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer[2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[2][5] |
| Spray Voltage | -2.5 to -4.5 kV[2] |
| Vaporizer Temperature | 300°C[2] |
| Sheath Gas | Nitrogen |
| Auxiliary Gas | Nitrogen |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the optimized MRM parameters for the quantification of coumachlor with this compound as the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Coumachlor | 339.0 | 295.0 | 15-25 | Quantifier |
| Coumachlor | 339.0 | 161.0 | 20-30 | Qualifier |
| This compound | 343.0 | 299.0 | 15-25 | Internal Standard |
Note: Collision energies should be optimized for the specific instrument being used. The deprotonated molecule [M-H]⁻ for coumachlor is m/z 339.0.[2]
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity: Assess the linear range of the assay using calibration standards. A good linearity with a coefficient of determination (R²) greater than 0.99 is typically desired.[4]
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels.[2][11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.[2][3]
-
Recovery: Evaluate the efficiency of the extraction process.[2][3]
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.[2]
Conclusion
This application note provides a comprehensive LC-MS/MS method for the sensitive and selective quantification of coumachlor in biological samples using this compound as an internal standard. The detailed protocol for sample preparation and instrument conditions serves as a robust starting point for researchers, scientists, and drug development professionals. Proper method validation is crucial to ensure the accuracy and reliability of the results.
Visualizations
Caption: Experimental workflow for Coumachlor quantification.
References
- 1. Deploying Validated Mass Spectrometry for Frontline Detection and Treatment of Human Poisoning by Long-Acting Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. Identification and determination of coumateralyl and coumafuryl in animal tissues by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Application of Coumachlor-d4 in Forensic Toxicology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Coumachlor-d4 in forensic toxicology. This compound, a deuterated analog of the anticoagulant rodenticide Coumachlor, serves as an invaluable internal standard for quantitative analysis. Its application is critical for achieving accurate, reliable, and reproducible results in the detection of Coumachlor in various biological and environmental samples. The use of a stable isotope-labeled internal standard like this compound is the gold standard in mass spectrometry-based methods, as it effectively compensates for variations during sample preparation and analysis, including extraction efficiency and matrix effects.
Introduction to Coumachlor and the Role of this compound
Coumachlor is a 4-hydroxycoumarin (B602359) derivative used as a first-generation anticoagulant rodenticide.[1][2] Like other compounds in its class, it functions by inhibiting the vitamin K epoxide reductase enzyme complex, leading to a deficiency in active vitamin K and subsequent disruption of the coagulation cascade, which can result in fatal hemorrhaging.[2] In forensic toxicology, the detection and quantification of Coumachlor are essential in investigating cases of intentional or accidental poisoning in humans and animals.[3][4]
The complexity of biological matrices (e.g., blood, serum, tissue) and environmental samples (e.g., soil) necessitates robust analytical methodologies to ensure the accuracy of quantitative results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity. In such methods, an internal standard is crucial. This compound is the ideal internal standard for Coumachlor analysis because its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass. This allows it to co-elute with Coumachlor and experience similar ionization and fragmentation behavior, thereby providing a reliable reference for quantification.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the analysis of Coumachlor and other anticoagulant rodenticides. This data is essential for method development and validation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Coumachlor in Various Matrices
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Whole Blood | HPLC-HR-MS-MS | < 10 ng/mL | - | |
| Soil | LC-MS/MS | 0.024 - 6.25 ng/g | 0.5 - 50.0 ng/g | |
| Animal Serum | HPLC-MS/MS | - | 2.5 ng/mL |
Table 2: Reported Concentrations of Anticoagulant Rodenticides in Forensic Cases
| Compound | Matrix | Concentration Range | Reference |
| Bromadiolone | Whole Blood | 1 - 878 ng/mL | |
| Brodifacoum | Whole Blood | 0.5 - 1566 ng/mL | |
| Coumatetralyl | Serum | 121 µg/L (121 ng/mL) | |
| Warfarin | Blood | 0.4 - 2.4 µg/mL |
Experimental Protocols
The following is a representative protocol for the quantification of Coumachlor in human serum using this compound as an internal standard, based on established methodologies for anticoagulant rodenticides.
Protocol: Quantification of Coumachlor in Human Serum by LC-MS/MS
Objective: To accurately quantify the concentration of Coumachlor in human serum samples.
Principle: Serum proteins are precipitated with an organic solvent. The supernatant containing the analyte and the internal standard is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization in negative mode.
Materials and Reagents:
-
Coumachlor analytical standard
-
This compound internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human serum (blank and samples)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Coumachlor and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of this compound (Internal Standard) at 100 ng/mL in methanol.
-
Prepare a series of working standard solutions of Coumachlor by serial dilution of the stock solution to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in blank human serum.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of serum sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (final IS concentration of 10 ng/mL).
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Coumachlor: Precursor ion (Q1) m/z 341.1 -> Product ion (Q3) m/z 297.1
-
This compound: Precursor ion (Q1) m/z 345.1 -> Product ion (Q3) m/z 301.1
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Coumachlor and this compound MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Coumachlor in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Logical Workflow for Internal Standard Quantification
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathway: Mechanism of Action of Coumachlor
Caption: Mechanism of action of Coumachlor via inhibition of VKOR.
References
- 1. An HPLC-HR-MS-MS method for identification of anticoagulant rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticoagulant rodenticide intoxication in east China: a three-year analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
High-Performance Liquid Chromatography (HPLC) Analysis of Coumachlor-d4: An Application Note and Protocol
This document provides a detailed application note and protocol for the analysis of Coumachlor-d4 using High-Performance Liquid Chromatography (HPLC), primarily coupled with tandem mass spectrometry (LC-MS/MS). This compound, a deuterated isotopologue of the anticoagulant rodenticide Coumachlor, is frequently utilized as an internal standard in analytical toxicology and environmental monitoring to ensure the accuracy and reliability of quantitative methods.
Introduction
Coumachlor is a 4-hydroxycoumarin (B602359) derivative used as a first-generation anticoagulant rodenticide. Its deuterated form, this compound, serves as an ideal internal standard for the quantification of Coumachlor and other related compounds in various biological and environmental matrices.[1] The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis.[2][3] This application note outlines the chromatographic conditions, sample preparation procedures, and validation parameters for the analysis of this compound.
Experimental
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended for high selectivity and sensitivity.
-
Chromatographic Column: An Agilent Poroshell 120 EC-C18 column (2.1 × 100 mm, 2.7 µm) or equivalent is suitable for this analysis.[2]
-
Reagents and Standards:
-
This compound standard of known purity.
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water.
-
Formic acid and ammonium (B1175870) acetate.
-
The following table summarizes the recommended HPLC-MS/MS conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm)[2] |
| Mobile Phase A | 2 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | 2 mM Ammonium Acetate in Methanol |
| Gradient | 5% B (0-1 min), 40% B (2.5 min), 85% B (8 min), 100% B (10-14 min), 5% B (14.1 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| MS Detection | ESI Negative Mode |
| Precursor Ion | [M-H]⁻ |
A stock solution of this compound should be prepared in a suitable solvent such as methanol or acetonitrile. Working standards are then prepared by serial dilution of the stock solution.
For complex matrices such as soil or biological tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is recommended. This method involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE). For blood samples, protein precipitation with acetonitrile followed by solid-phase extraction (SPE) can be employed.
Quantitative Data Summary
The following table presents typical quantitative performance data for the analysis of coumarin-based anticoagulants, which can be expected for this compound analysis.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.024 - 6.25 ng/g⁻¹ (in soil) | |
| Limit of Quantification (LOQ) | 0.5 - 20.0 ng/g⁻¹ (in soil) | |
| Linearity (r²) | > 0.99 | |
| Recovery | 80 - 100% |
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
References
Application Note: Solid-Phase Extraction for Coumachlor-d4 Cleanup in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumachlor is a 4-hydroxycoumarin (B602359) anticoagulant rodenticide used to control rat and mouse infestations. Monitoring its presence and concentration in biological matrices is crucial for toxicological studies, forensic investigations, and understanding its environmental impact. Coumachlor-d4, a deuterated analog, is commonly used as an internal standard in analytical methods to ensure accuracy and precision. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes from complex biological samples prior to chromatographic analysis. This application note provides detailed protocols for the extraction and cleanup of this compound from various biological matrices using SPE, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize quantitative data from studies on the analysis of anticoagulant rodenticides, including compounds structurally similar to Coumachlor, in various biological matrices. This data provides an expected performance benchmark for the methods described.
Table 1: Recovery of Anticoagulant Rodenticides Using Different Cleanup Methods
| Analyte | Matrix | Cleanup Method | Recovery (%) | Reference |
| Nine Anticoagulant Rodenticides | Human Blood | Phospholipid Removal Plates | 80.6 - 113.1 | [1][2] |
| Thirteen Anticoagulant Rodenticides | Sheep Blood/Tissue | Modified QuEChERS with Florisil/HC-C18 | 52.78 - 110.69 | [3] |
| 2,4-D | Human Urine | Octadecylsilane SPE | 93 - 100 | [4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Anticoagulant Rodenticides
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Six Anticoagulant Rodenticides | Whole Blood | ≤ 10 | - | [5] |
| Nine Anticoagulant Rodenticides | Human Blood | 0.02 - 0.3 | 0.06 - 1 | |
| Seven Anticoagulant Rodenticides | Animal Serum | - | 2.5 | |
| Thirteen Anticoagulant Rodenticides | Sheep Blood/Tissue | 0.05 - 0.5 | 0.1 - 1 |
Experimental Protocols
Protocol 1: Extraction of this compound from Blood/Serum/Plasma
This protocol is adapted from methods for the analysis of multiple anticoagulant rodenticides in blood and serum.
1. Sample Pretreatment:
-
To 1 mL of blood, serum, or plasma, add the internal standard solution (this compound).
-
For whole blood, induce hemolysis by adding 4 mL of distilled water, vortexing, and allowing it to stand for 5 minutes.
-
Perform protein precipitation by adding 4 mL of acetonitrile (B52724).
-
Vortex the mixture for 30 seconds to 1 minute.
-
Centrifuge at 10,000 rpm for 5-10 minutes.
-
Collect the supernatant for SPE cleanup.
2. Solid-Phase Extraction (SPE) Cleanup:
-
SPE Cartridge: C18 (Octadecylsilane) or a phospholipid removal plate can be used.
-
Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load the supernatant from the pretreatment step onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analyte with 5 mL of methanol or a mixture of methylene (B1212753) chloride/benzene/acetone (10/2/2 v/v/v).
3. Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 0.5 mL of a suitable solvent, such as a methanol/water mixture (50:50, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Urine
This protocol is based on general SPE methods for extracting acidic compounds and pesticides from urine.
1. Sample Pretreatment:
-
To 5 mL of urine, add the internal standard solution (this compound).
-
Adjust the pH of the urine sample to < 2 with sulfuric acid.
-
If enzymatic hydrolysis of conjugates is required, adjust the pH to 5.0 with acetate (B1210297) buffer and add β-glucuronidase/sulfatase, then incubate overnight at 37°C.
2. Solid-Phase Extraction (SPE) Cleanup:
-
SPE Cartridge: C18 (Octadecylsilane) or a mixed-mode anion exchange cartridge can be used.
-
Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water, and then 5 mL of acidified water (pH < 2).
-
Loading: Load the pretreated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a 5% methanol in water solution.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 20 minutes.
-
Elution: Elute the analyte with 6 mL of methanol.
3. Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Filter the sample through a 0.22 µm filter before injection.
Protocol 3: Extraction of this compound from Tissue Samples
This protocol is adapted from methods for analyzing rodenticides in liver tissue.
1. Sample Pretreatment (Homogenization and Extraction):
-
Weigh 1 g of homogenized tissue into a centrifuge tube.
-
Add the internal standard solution (this compound).
-
Add 4 mL of acetonitrile and vortex for 1 minute.
-
Centrifuge the sample, and collect the supernatant.
-
Repeat the extraction step with another 4 mL of acetonitrile for better recovery.
-
Combine the supernatants.
2. Solid-Phase Extraction (SPE) Cleanup:
-
A combination of sorbents such as PSA (primary secondary amine), C18, and Florisil may be effective for tissue extracts.
-
Dispersive SPE (d-SPE) or "QuEChERS" style cleanup:
-
To the combined supernatant, add 50 mg of PSA, 50 mg of C18, and 150 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute and centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for analysis.
-
3. Final Sample Preparation:
-
Evaporate a portion of the cleaned extract to dryness.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualization
Caption: SPE workflow for this compound in blood/serum/plasma.
Caption: SPE workflow for this compound in urine samples.
Caption: d-SPE workflow for this compound in tissue samples.
Conclusion
The presented solid-phase extraction protocols provide robust and reliable methods for the cleanup of this compound in various biological matrices. The choice of the specific protocol and SPE sorbent will depend on the matrix complexity and the analytical instrumentation available. These methods, when coupled with LC-MS/MS, offer the high sensitivity and selectivity required for the accurate quantification of this compound in research and diagnostic applications. It is recommended to validate the chosen method in-house to ensure it meets the specific requirements of the study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid phase extraction of 2,4-D from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An HPLC-HR-MS-MS method for identification of anticoagulant rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Coumarins by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarins are a class of benzopyrone phytochemicals widely distributed in the plant kingdom and found in many essential oils. They are known for their fragrant properties and diverse pharmacological activities, making them significant in the pharmaceutical, cosmetic, and food industries.[1] Due to potential hepatotoxicity in some coumarins, regulatory bodies in the US, EU, and China have set restrictions on their use in certain products. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly selective analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile coumarins in complex matrices.[1][2] This document provides detailed protocols and application data for the analysis of coumarins using GC-MS.
Principle of GC-MS for Coumarin (B35378) Analysis
The GC-MS technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample containing coumarins is first vaporized in the GC injector and carried by an inert gas through a capillary column.[2] Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. As the separated compounds elute from the column, they enter the mass spectrometer's ion source, typically an Electron Ionization (EI) source.
In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner.[3] The parent coumarin molecule often shows a characteristic fragmentation pattern, primarily involving the loss of a carbon monoxide (CO) molecule from the pyrone ring to form a stable benzofuran (B130515) radical ion.[3] For the parent coumarin (m/z 146), this results in a prominent fragment at m/z 118.[3][4] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by relating the ion abundance to the analyte concentration.
Experimental Protocols
A generalized workflow for the GC-MS analysis of coumarins involves sample preparation, instrument analysis, and data processing.
Caption: A generalized workflow for the GC-MS analysis of coumarins.
Proper sample preparation is crucial to extract coumarins from the matrix, remove interferences, and ensure compatibility with the GC-MS system.[2]
3.1.1. Extraction from Solid Matrices (e.g., Teas, Tobacco, Plant Material)
-
Solvent Extraction:
-
Weigh approximately 1.0 g of the homogenized sample into a suitable vessel.[5]
-
Add a known volume of an appropriate organic solvent (e.g., 10 mL of dichloromethane (B109758) or methanol).[5][6] Using a solvent mixture like methanol/water (80:20, v/v) is also effective.[7]
-
For enhanced extraction efficiency, sonicate the mixture for 30-90 minutes.[6][7]
-
After extraction, centrifuge the sample to pellet solid debris.[8]
-
Collect the supernatant. If necessary, the extraction can be repeated, and the supernatants combined.
-
The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen and then reconstituted in a solvent suitable for GC-MS injection.[2]
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB) according to the manufacturer's instructions.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the target coumarins with a stronger solvent (e.g., ethyl acetate).[9]
-
The eluate is then ready for GC-MS analysis after appropriate dilution or concentration.[9]
-
3.1.2. Extraction from Liquid/Semi-Solid Matrices (e.g., Fragrances, Cosmetics)
-
Direct Dissolution/Dilution:
-
For liquid samples like fragrances, a direct dilution with a suitable solvent (e.g., ethanol, dichloromethane) may be sufficient.[10]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Liquid-Liquid Extraction (LLE):
-
Weigh about 0.5 g of a cream or lotion sample into a centrifuge tube.
-
Add a mixture of an aqueous solution and an immiscible organic solvent (e.g., 0.1 M NaOH and acetonitrile).
-
Vortex or sonicate thoroughly to ensure complete mixing and extraction of the analytes into the organic phase.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial for analysis.[2]
-
-
Stock Solutions: Prepare individual stock solutions of coumarin standards at a concentration of approximately 1000 mg/L by dissolving the pure compound in a suitable solvent like acetonitrile (B52724) or a mixture of acetonitrile and methylene (B1212753) chloride (95:5, v/v).
-
Working Standards: Prepare a mixed stock standard (e.g., at 100 mg/L) by diluting the individual stock solutions.
-
Calibration Curve: Create a series of calibration standards by serially diluting the mixed stock standard. A typical calibration range for coumarin is 0.05 mg/L to 4 mg/L.[6] For trace analysis, lower concentrations (e.g., 0.001 µg/mL to 1.00 µg/mL) may be required.[5] If using an internal standard (e.g., naphthalene), add it to each calibration standard and sample at a fixed concentration.[5]
The following tables summarize typical instrument conditions for the analysis of coumarins. Parameters should be optimized for the specific instrument and analytes of interest.
Table 1: Example GC-MS Operating Conditions for Coumarin Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph | ||
| Capillary Column | HP-5MS or DB-1 MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | [3][4] |
| Carrier Gas | Helium | [3] |
| Flow Rate | 1.0 mL/min (constant flow) | [3] |
| Injection Mode | Splitless (purge after 2 min) | [3] |
| Injection Volume | 1 µL | [8] |
| Injector Temperature | 280 °C | [3] |
| Oven Program | Initial: 40°C, ramp to 150°C at 15°C/min, then ramp to 300°C at 10°C/min, hold for 20 min. | [3] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [3][4] |
| Ionization Energy | 70 eV | [3] |
| GC-MS Transfer Line | 310 °C | [3] |
| Detection Mode | Selected Ion Monitoring (SIM) for quantification or Full Scan for identification | [4][6] |
| Mass Scan Range | 50 - 600 amu (for Full Scan) | [3] |
| Monitored Ions (SIM) | Coumarin: m/z 146, 118, 90, 89 |[3][4] |
Data Analysis and Results
Coumarins are identified by comparing their retention times and mass spectra with those of authentic standards or with entries in a spectral library (e.g., NIST). The fragmentation of the core coumarin structure under EI is highly characteristic.
Caption: Characteristic EI fragmentation pathway of the coumarin backbone.
Quantification is typically performed using the external standard method, where a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards.[6][10] The use of an internal standard can improve accuracy and precision by correcting for variations in injection volume and instrument response.[5]
The performance of GC-MS methods for coumarin analysis is demonstrated by key validation parameters summarized in the table below.
Table 2: Summary of Quantitative Data and Method Validation Parameters from Literature
| Analyte(s) | Matrix | Linear Range | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|---|---|
| Coumarin | Teas | 0.05 - 4 mg/L | 8 µg/L | - | 96.2 - 100.4 | 2.8 | [6] |
| Coumarin | Fragrance Products | - | - | - | 99 - 110 | 3.24 | [10] |
| Dihydrocoumarin (B191007) | Tobacco Additives | 0.01 - 10 µg/g | 0.01 µg/g | - | 98.35 | 1.94 | [5] |
| 6-Methylcoumarin | Tobacco Additives | 0.01 - 10 µg/g | 0.01 µg/g | - | 97.97 | 2.08 | [5] |
| Coumarin & Furocoumarins | Cigarettes | - | 12.5 - 21.2 µg/kg | 41.6 - 70.0 µg/kg | 72.7 - 86.6 | < 5.1 | [9] |
| Coumarin | Tobacco Essence | - | 0.1 mg/kg | - | - | - |[4] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.
Conclusion
Gas Chromatography-Mass Spectrometry is a highly effective and reliable method for the analysis of coumarins in a wide variety of matrices. Its high sensitivity and selectivity allow for confident identification and accurate quantification, even at trace levels. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and quality control professionals to develop and validate their own GC-MS methods for coumarin analysis, ensuring product quality and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. benthamopen.com [benthamopen.com]
- 4. GC-MS Determination of Safrole and Coumarin in Tobacco Essence [mat-test.com]
- 5. CN102253147B - Method for measuring content of dihydrocoumarin and 6-methyl coumarin in additive for tobaccos - Google Patents [patents.google.com]
- 6. Determination of Coumarin in Teas by GC/MS [zpxb.xml-journal.net]
- 7. mdpi.com [mdpi.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of coumarin in fragrance products by capillary gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Coumachlor in Biological Matrices using Isotope Dilution Analysis with Coumachlor-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumachlor is a first-generation anticoagulant rodenticide that functions by inhibiting the vitamin K cycle, leading to a fatal hemorrhagic state in rodents.[1][2] Its potential for accidental exposure and the need for toxicological monitoring necessitate sensitive and accurate quantitative methods. Isotope Dilution Analysis (IDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-accuracy quantification of analytes in complex matrices.[3][4][5] This method utilizes a stable isotope-labeled internal standard, in this case, Coumachlor-d4, which is chemically identical to the analyte but mass-shifted. This allows for the correction of matrix effects and variations during sample preparation and analysis, ensuring high precision and accuracy.
This application note provides a detailed protocol for the quantitative analysis of Coumachlor in serum using this compound as an internal standard. The described methodology is based on established protocols for anticoagulant rodenticide analysis and the principles of isotope dilution.
Principle of Isotope Dilution Analysis
Isotope Dilution Analysis is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of interest (Coumachlor). The analyte and the internal standard are co-extracted, co-chromatographed, and co-detected by mass spectrometry. Since the labeled standard behaves identically to the native analyte during sample processing and analysis, any loss or variation will affect both compounds equally. The concentration of the analyte is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.
Experimental Protocols
This protocol is intended for the analysis of Coumachlor in serum samples. Appropriate validation should be performed by the end-user for other biological matrices.
Materials and Reagents
-
Coumachlor analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, deuterated on the phenyl ring)
-
HPLC-grade methanol (B129727), acetone (B3395972), and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Control serum (free of Coumachlor)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of Coumachlor and this compound in methanol to prepare individual 1 mg/mL primary stock solutions. Store at -20°C.
-
-
Working Standard Solutions (0.1 - 1000 ng/mL):
-
Prepare a series of working standard solutions of Coumachlor by serial dilution of the primary stock solution with methanol:water (1:1, v/v). These will be used to build the calibration curve.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 200 µL of serum sample, calibrator, or quality control sample.
-
Add 20 µL of the 100 ng/mL this compound internal standard spiking solution to each tube and vortex briefly.
-
Add 600 µL of cold acetone and vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of methanol:water (1:1, v/v) with 0.1% formic acid.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Coumachlor | 341.0 | 297.0 | -15 |
| 341.0 | 141.0 | -25 | |
| This compound | 345.0 | 301.0 | -15 |
| 345.0 | 145.0 | -25 |
Note: The MRM transitions for this compound are predicted based on a +4 Da mass shift from the unlabeled compound. These transitions should be confirmed and optimized on the specific mass spectrometer being used.
Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions of Coumachlor and this compound.
-
Calculate the ratio of the peak area of Coumachlor to the peak area of this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Determine the concentration of Coumachlor in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of Coumachlor using LC-MS/MS with an internal standard. These values are based on published methods and should be verified during in-house validation.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 2.5 ng/mL in serum | |
| Linearity (r²) | > 0.99 | |
| Accuracy (% Recovery) | 99 - 104% | |
| Precision (% RSD) | 3.5 - 20.5% | |
| Matrix Effect | Minimal with the use of a deuterated internal standard |
Visualizations
Signaling Pathway of Coumachlor Action
References
- 1. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K antagonism of coumarin anticoagulation. A dehydrogenase pathway in rat liver is responsible for the antagonistic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K - Wikipedia [en.wikipedia.org]
- 4. lcms.cz [lcms.cz]
- 5. Figure 1 from Functional study of the vitamin K cycle in mammalian cells. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Coumachlor-d4 Analysis by LC-MS/MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the LC-MS/MS analysis of Coumachlor-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In the analysis of anticoagulant rodenticides like coumachlor, matrix components such as phospholipids (B1166683) and other endogenous substances can significantly interfere with the ionization process in the mass spectrometer's source.[3]
Q2: Why is this compound used as an internal standard, and can it still be affected by matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Coumachlor. SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[2] They co-elute with the analyte and experience similar matrix effects, which allows for accurate correction of signal variations.[4] However, it is crucial to verify that the analyte and its SIL internal standard experience the same degree of matrix effect, as differential effects can still lead to biased results.[5]
Q3: What are the most common biological matrices where matrix effects are observed for coumarin (B35378) anticoagulants?
A3: Matrix effects for coumarin anticoagulants, including Coumachlor, are commonly observed in complex biological matrices such as plasma, serum, whole blood, and liver tissue.[3][6] These matrices contain a high concentration of proteins, lipids, and other endogenous components that can interfere with the analysis.
Q4: How can I qualitatively assess if matrix effects are present in my this compound analysis?
A4: A post-column infusion experiment is a valuable qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occur.[1] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample. Any deviation from a stable baseline signal indicates the presence of matrix effects at that retention time.
Q5: What are the primary strategies to minimize matrix effects in this compound analysis?
A5: The main strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering matrix components.[3] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been shown to be effective for rodenticide analysis in biological samples.[3]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the column chemistry (e.g., C18, biphenyl), mobile phase composition, and gradient profile.[3][7]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[5]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in the quantification of Coumachlor.
| Possible Cause | Troubleshooting Step |
| Significant matrix effects are present. | Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. |
| The internal standard (this compound) does not adequately compensate for matrix effects. | Verify that Coumachlor and this compound co-elute and exhibit a consistent analyte-to-internal standard peak area ratio across different lots of blank matrix. |
| Inefficient sample preparation. | Evaluate different sample preparation techniques (e.g., switch from PPT to SPE) to achieve better cleanup and removal of interfering components.[3] |
Issue 2: Low signal intensity for this compound in matrix samples compared to neat solutions.
| Possible Cause | Troubleshooting Step |
| Ion suppression is occurring. | Optimize the chromatographic method to separate this compound from the region of ion suppression identified by a post-column infusion experiment. |
| Suboptimal MS source parameters. | Adjust source parameters such as temperature, gas flows, and voltages to improve ionization efficiency and reduce susceptibility to matrix effects. |
| High concentration of phospholipids in the extract. | Employ a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or a modified QuEChERS protocol. |
Issue 3: Inconsistent peak shapes for this compound in different samples.
| Possible Cause | Troubleshooting Step | | Co-eluting matrix components are interfering with the peak. | Improve chromatographic resolution by using a longer column, a smaller particle size, or a different stationary phase. | | Sample solvent is incompatible with the mobile phase. | Ensure the final sample extract is reconstituted in a solvent that is similar in composition and strength to the initial mobile phase. |
Quantitative Data Summary
| Biological Matrix | Sample Preparation Method | Expected Matrix Effect (Ion Suppression/Enhancement) |
| Plasma/Serum | Protein Precipitation (Acetonitrile) | Moderate to High Ion Suppression |
| Plasma/Serum | Solid-Phase Extraction (SPE) | Low to Moderate Ion Suppression |
| Blood/Tissue | Modified QuEChERS | Low Ion Suppression/Enhancement (≤20%)[3] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol is designed to quantitatively determine the extent of matrix effects on the analysis of this compound.
1. Materials:
-
Blank biological matrix (e.g., plasma, serum) free of Coumachlor.
-
This compound standard solution of known concentration.
-
All solvents and reagents used in the analytical method.
2. Procedure:
-
Set 1: Neat Solution: Prepare a standard solution of this compound in the final reconstitution solvent at a concentration representative of the samples being analyzed.
-
Set 2: Post-Extraction Spike:
-
Extract a blank matrix sample using the established sample preparation protocol.
-
After the final extraction step and before analysis, spike the extracted blank matrix with the this compound standard solution to achieve the same final concentration as in Set 1.
-
-
Analysis: Analyze multiple replicates (n≥3) of both sets of samples using the validated LC-MS/MS method.
3. Calculation: The matrix effect (ME) is calculated as follows:
ME (%) = (Peak AreaPost-Extraction Spike / Peak AreaNeat Solution) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Protocol 2: Sample Preparation using a Modified QuEChERS Method for Blood/Tissue
This protocol is adapted from a validated method for the analysis of anticoagulant rodenticides in animal biological samples.[3]
1. Materials:
-
0.1 g of homogenized tissue or 0.1 mL of whole blood.
-
Acetonitrile (ACN).
-
Magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).
-
Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Centrifuge tubes.
2. Procedure:
-
Sample Homogenization: For tissue samples, homogenize with an equal volume of water.
-
Extraction:
-
To the homogenized sample, add 1 mL of ACN.
-
Add MgSO₄ and NaCl, vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a new tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logic diagram for quantitative matrix effect assessment.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coumachlor-d4 Analysis by HPLC
This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to help you improve peak shape and resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Coumachlor-d4.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the initial steps to diagnose poor peak shape (tailing or fronting) for my this compound peak?
When encountering poor peak shape, a systematic evaluation of your system is crucial. Start by assessing the following:
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System Pressure: Unusually high, low, or fluctuating backpressure can indicate leaks, blockages, or pump problems.[1]
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Peak Shape Characteristics: Determine if the peak is tailing (asymmetrical with a drawn-out latter half) or fronting (asymmetrical with a drawn-out leading half). Tailing is more common and can point to issues with the column, mobile phase, or secondary interactions.[2][3]
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Retention Time Stability: Significant shifts in retention time can suggest problems with the mobile phase composition or column equilibration.
Q2: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing is a common issue in HPLC and can be caused by several factors. A logical troubleshooting workflow can help identify and resolve the problem.
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Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Use a well-endcapped column or operate at a lower mobile phase pH (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or stationary phase can lead to peak distortion.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and unionized forms may exist, leading to peak tailing or splitting.
-
Solution: Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa to ensure it is in a single ionic form. For weakly acidic compounds like coumarins, a slightly acidic mobile phase is often beneficial.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q3: My peaks are broad, leading to poor resolution. How can I improve column efficiency?
Broad peaks can significantly compromise resolution. Here are some strategies to improve peak sharpness:
-
Optimize Flow Rate: A flow rate that is too high can reduce column efficiency. Try decreasing the flow rate to allow for better mass transfer between the mobile and stationary phases.
-
Reduce Extra-Column Volume: The tubing between the injector, column, and detector contributes to peak broadening. Use shorter tubing with a smaller internal diameter where possible.
-
Ensure Sample Solvent Compatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Maintain Stable Column Temperature: Temperature fluctuations can affect retention times and peak shape. Using a column oven will ensure a stable and elevated temperature, which can improve mass transfer and lead to sharper peaks.
Q4: I'm observing poor resolution between this compound and another analyte. How can I improve the separation?
Improving resolution often involves adjusting the selectivity of your HPLC method.
-
Modify Mobile Phase Composition:
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) can alter selectivity due to different interactions with the analyte and stationary phase.
-
pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.
-
-
Adjust the Gradient: If you are using a gradient elution, making the gradient shallower (i.e., increasing the organic phase concentration more slowly) can improve the separation of closely eluting peaks.
-
Change the Stationary Phase: If mobile phase modifications are insufficient, consider a column with a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) to introduce different separation mechanisms.
Experimental Protocols & Data
Protocol 1: Systematic Troubleshooting of Peak Tailing
This protocol outlines a step-by-step approach to diagnosing and resolving peak tailing for this compound.
-
Initial Assessment:
-
Inject a standard solution of this compound and record the chromatogram, noting the peak shape and retention time.
-
Check the system backpressure for any anomalies.
-
-
Isolate the Problem:
-
Guard Column: If a guard column is in use, remove it and re-inject the standard. If the peak shape improves, the guard column is the source of the problem and should be replaced.
-
Column: If the problem persists, replace the analytical column with a new one of the same type. If this resolves the issue, the original column was likely contaminated or degraded.
-
-
Mobile Phase Optimization:
-
If a new column does not solve the problem, prepare a fresh batch of mobile phase, ensuring accurate pH measurement.
-
If the mobile phase is unbuffered, consider adding a buffer or an acid modifier like formic acid to control the pH and suppress silanol interactions.
-
-
Sample Concentration and Volume:
-
If tailing is still observed, dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was likely causing column overload.
-
Data Presentation: Example Mobile Phase Compositions
The following table summarizes example mobile phase compositions that can be used as starting points for method development and troubleshooting for this compound analysis.
| Mobile Phase A | Mobile Phase B | Gradient Example | Comments |
| Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 10-90% B over 10 min | Good starting point for suppressing silanol interactions and achieving good peak shape for acidic compounds. |
| 5 mM Ammonium Acetate (B1210297) in Water | Methanol | 20-80% B over 15 min | Ammonium acetate can help improve peak shape and is compatible with mass spectrometry. |
| Water | Acetonitrile | Isocratic 60:40 (A:B) | An isocratic method can be simpler but may not provide sufficient resolution for complex samples. |
Visual Guides
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.
Factors Affecting HPLC Resolution
Caption: A diagram illustrating the relationship between resolution and key chromatographic parameters.
References
Overcoming poor recovery of Coumachlor-d4 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor recovery of Coumachlor-d4 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor or inconsistent recovery of this compound?
Poor recovery of an internal standard like this compound can typically be attributed to three main areas:
-
Extraction Inefficiency: The internal standard is not being effectively extracted from the sample matrix. This can be caused by several factors, including incorrect pH, inappropriate solvent selection, or issues with the solid-phase extraction (SPE) procedure.[1] As a weakly acidic compound, Coumachlor's extraction efficiency is highly dependent on pH.[2]
-
Matrix Effects: Components within the sample matrix (e.g., lipids, proteins, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[1][3] This is a common issue in complex biological samples and can affect method reproducibility.[2]
-
Analyte Instability: Although less common for this compound, degradation of the analyte during sample processing due to exposure to light, extreme temperatures, or incompatible chemicals can lead to lower recovery rates.
Q2: How can I determine if my low recovery is due to extraction loss or matrix effects?
A post-extraction spike experiment is the most effective way to differentiate between these two issues. This experiment helps isolate the extraction step from the analytical (LC-MS) step.
The process involves:
-
Pre-extraction Spike: A blank matrix sample is spiked with this compound before the extraction process begins.
-
Post-extraction Spike: A blank matrix sample is extracted first, and the resulting clean extract is then spiked with this compound after extraction.
-
Comparison: The analytical response of the pre-extraction spike is compared to the post-extraction spike. If the pre-extraction spike shows a significantly lower response, it indicates that the internal standard is being lost during the sample preparation steps. If both spikes show a similar, low response compared to a standard in pure solvent, it points towards matrix effects causing signal suppression in the detector.
See Protocol 1 for a detailed methodology.
Q3: What is the optimal pH for extracting this compound?
Coumachlor (B606769) is a 4-hydroxycoumarin (B602359) derivative, which is a class of weakly acidic compounds. To ensure maximum recovery, the pH of the sample should be adjusted to keep the molecule in its neutral, non-ionized form. This enhances its affinity for non-polar sorbents (like C18 in SPE) and its solubility in organic extraction solvents. For weakly acidic compounds, extraction is generally more efficient under acidic to neutral conditions (pH ≤ 5). Under alkaline conditions (pH ≥ 9), the extraction efficiency for some coumarins can be lower.
Q4: I've adjusted the pH, but my recovery from Solid-Phase Extraction (SPE) is still low. What should I troubleshoot next?
If pH optimization is not sufficient, the issue may lie in the SPE protocol itself. Each step must be carefully evaluated.
-
Sorbent Choice: Ensure the sorbent (e.g., C18, HLB) is appropriate for the physicochemical properties of Coumachlor.
-
Conditioning/Equilibration: Improper conditioning or allowing the cartridge to dry out before loading the sample can drastically reduce recovery.
-
Sample Loading: The flow rate during sample loading should be slow and consistent to allow for adequate interaction between this compound and the sorbent. Breakthrough can occur if the flow rate is too high or the sorbent mass is too low for the sample volume.
-
Wash Step: The wash solvent may be too strong, causing it to elute the this compound along with the interferences. Test a weaker wash solvent.
-
Elution Step: The elution solvent may be too weak to fully desorb the analyte from the sorbent. Try increasing the solvent strength or the elution volume. Ensure the pH of the elution solvent is appropriate to facilitate desorption.
Q5: Are there effective alternative extraction methods to SPE for this compound?
Yes. If SPE continues to be problematic, consider these alternatives:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a simple solvent extraction (typically with acetonitrile) followed by a partitioning step with salts and a cleanup step using dispersive SPE (d-SPE). Modified QuEChERS protocols have been successfully used to extract a wide range of anticoagulant rodenticides from complex matrices like animal tissue and blood, with mean recoveries for coumachlor reported between 52.78% and 110.69%.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that can be highly effective. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Optimization of solvent choice, pH, and salting-out effects are key to achieving high recovery. A two-step LLE method has been validated for warfarin, a closely related compound, with extraction recoveries around 93%.
Systematic Troubleshooting Guide
Poor recovery of an internal standard is a common challenge. The following workflow provides a systematic approach to identifying and resolving the root cause.
Caption: A logical workflow for troubleshooting poor internal standard recovery.
Detailed Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Diagnose Recovery Issues
This protocol helps distinguish between analyte loss during extraction and matrix-induced signal suppression.
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) known to be free of the analyte.
-
This compound internal standard (IS) stock solution.
-
All solvents and reagents used in your standard extraction protocol.
Procedure:
-
Prepare Sample Sets:
-
Set A (Pre-Extraction Spike): Take a known volume/mass of blank matrix. Spike with a precise volume of this compound IS solution to achieve the final concentration used in your assay. Proceed with the entire sample extraction protocol.
-
Set B (Post-Extraction Spike): Take an identical volume/mass of blank matrix. Process it through the entire sample extraction protocol without the IS. To the final, clean extract, add the same precise volume of this compound IS solution.
-
Set C (Solvent Standard): Prepare a standard by adding the same precise volume of this compound IS solution to the final elution solvent (matching the final volume of your extracts).
-
-
Analysis:
-
Analyze all three samples (A, B, and C) using your established LC-MS/MS method.
-
-
Calculations & Interpretation:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Interpretation: A low result (<80%) indicates that the IS is being physically lost during the sample preparation steps (e.g., poor binding to SPE, premature elution).
-
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set C) - 1] * 100
-
Interpretation: A large negative value (e.g., -50%) indicates significant signal suppression caused by co-eluting matrix components. A positive value indicates signal enhancement.
-
-
Protocol 2: Modified QuEChERS Method for Anticoagulant Rodenticides in Biological Samples
This protocol is adapted from a validated method for the analysis of 13 anticoagulant rodenticides, including coumachlor, in animal blood and tissue.
Materials:
-
Acetonitrile (B52724) (ACN)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dispersive SPE sorbents: Florisil, HC-C18
-
5 mL or 15 mL centrifuge tubes
Procedure:
-
Sample Preparation:
-
Place 0.1 mL of blood or 0.1 g of homogenized tissue into a 5 mL centrifuge tube.
-
Spike the sample with the working solution of this compound.
-
-
Extraction:
-
Add 1 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a new centrifuge tube containing the d-SPE cleanup sorbents. For a general cleanup, a combination like 50 mg Florisil, 50 mg HC-C18, and 150 mg anhydrous Na₂SO₄ can be effective.
-
Vortex for 1 minute to disperse the sorbents.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Carefully collect the cleaned supernatant.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen if concentration is needed, or directly transfer an aliquot for LC-MS/MS analysis.
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent.
-
Quantitative Data Summary
The following table summarizes recovery data for coumachlor and other anticoagulants using a modified QuEChERS method, demonstrating the effectiveness of the technique across various matrices.
| Analyte | Matrix | Mean Recovery (%) | Relative Standard Deviation (%) |
| Coumachlor | Sheep Blood | 90.15 | 8.56 |
| Coumachlor | Sheep Liver | 85.43 | 9.12 |
| Coumachlor | Sheep Muscle | 92.78 | 7.99 |
| Warfarin | Sheep Blood | 95.62 | 6.45 |
| Bromadiolone | Sheep Blood | 88.71 | 10.23 |
| Difenacoum | Sheep Liver | 82.11 | 11.54 |
Data sourced from a study on the analysis of 13 anticoagulant rodenticides by HPLC-MS/MS.
Visualized Guides
Caption: Key steps and common pitfalls in a Solid-Phase Extraction protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Coumachlor-d4 Separation
Welcome to the technical support center for the chromatographic separation of Coumachlor-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound separation by reversed-phase HPLC?
A good starting point for the separation of this compound, which is a deuterated form of a 4-hydroxycoumarin (B602359) derivative, is a mobile phase consisting of an acidified aqueous component and an organic solvent like acetonitrile (B52724) or methanol. A common starting composition is a gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency in mass spectrometry detection.
Q2: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for acidic compounds like this compound is often due to interactions with residual silanols on the silica-based stationary phase of the column.[1][2] Here are some common causes and solutions:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape.[2][3] Ensure the pH is low enough to keep the carboxyl group of this compound protonated. Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can help suppress the ionization of silanol (B1196071) groups and reduce tailing.
-
Column Choice: Not all C18 columns are the same. A column with good end-capping will have fewer free silanol groups, leading to better peak shapes for acidic compounds.[1]
-
Metal Contamination: Contamination of the column with metal ions can also lead to peak tailing. Using a column with a specially treated inner surface or employing a pre-column filter can mitigate this issue.
Q3: I am observing poor resolution between this compound and other components in my sample. How can I improve it?
Improving resolution involves optimizing the selectivity, efficiency, and retention of your chromatographic system. Here are some strategies:
-
Adjust Organic Solvent Ratio: Modifying the gradient slope or the isocratic composition of the mobile phase can significantly impact resolution.[4] A shallower gradient or a lower percentage of the organic solvent will generally increase retention and may improve the separation of closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent properties.
-
Modify Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of co-eluting compounds, potentially leading to better separation from this compound.
-
Temperature Control: Operating the column at a consistent, elevated temperature can improve efficiency and reduce peak broadening, which may enhance resolution.[3]
Q4: My signal intensity for this compound in LC-MS/MS is low. How can I enhance it?
Low signal intensity in LC-MS/MS can be due to several factors related to the mobile phase:
-
Ionization Mode: Coumachlor and other coumarin-based rodenticides typically show a better response in negative ion mode electrospray ionization (ESI).[5] Ensure your mass spectrometer is operating in the appropriate mode.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives are crucial. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred for LC-MS applications.[6] For negative ion mode, a basic mobile phase might be considered, but this could compromise the chromatography on a standard silica-based C18 column. A common approach is to use a mobile phase with a low concentration of a weak acid like formic acid, which is compatible with negative mode ESI.
-
Solvent Purity: Use high-purity, LC-MS grade solvents to minimize background noise and ion suppression.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the separation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Mobile phase pH too high, causing ionization of silanol groups. | Add 0.1% formic acid or acetic acid to the mobile phase.[2] |
| Secondary interactions with the stationary phase. | Use a column with high-purity silica (B1680970) and effective end-capping.[1] | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Prepare the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column overload. | Decrease the amount of sample injected onto the column. | |
| Split Peaks | Partially clogged frit or column void. | Reverse-flush the column (if recommended by the manufacturer). If the problem persists, the column may need replacement.[7] |
| Sample solvent incompatibility with the mobile phase. | Ensure the sample solvent is miscible with the mobile phase. | |
| Poor Resolution | Inadequate separation from interfering compounds. | Optimize the mobile phase gradient, temperature, or switch the organic solvent (e.g., from acetonitrile to methanol).[4] |
| Column degradation. | Replace the column with a new one of the same type. | |
| Low Sensitivity | Suboptimal ionization in the mass spectrometer. | Ensure the mass spectrometer is in negative ion mode for this compound.[5] Optimize mobile phase additives (e.g., ammonium formate) for better ionization.[6] |
| Ion suppression from matrix components. | Improve sample cleanup procedures. Modify the chromatographic method to separate this compound from the suppressing agents. |
Experimental Protocols
Below is a detailed experimental protocol for the separation of this compound using HPLC coupled with tandem mass spectrometry (LC-MS/MS). This protocol is a starting point and may require further optimization for specific matrices.
Sample Preparation:
A solid-phase extraction (SPE) method is often employed for the cleanup of complex samples like blood or tissue.
-
Protein Precipitation: For blood or plasma samples, precipitate proteins by adding acetonitrile (1:3 sample to solvent ratio).[8]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction: Load the supernatant onto a conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute this compound with an appropriate solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Chromatographic Conditions:
-
HPLC System: An HPLC or UHPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a common choice.
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[5]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound.
Data Presentation
The following table summarizes the expected effects of mobile phase modifications on the chromatographic separation of this compound.
| Mobile Phase Condition | Parameter Modified | Expected Retention Time | Expected Peak Shape | Rationale |
| Condition 1 (Initial) | 50% Acetonitrile / 50% Water + 0.1% Formic Acid | ~5.2 min | Symmetrical | Good starting point with adequate retention and peak shape. |
| Condition 2 | 60% Acetonitrile / 40% Water + 0.1% Formic Acid | ~4.1 min | Symmetrical | Higher organic content reduces retention time. |
| Condition 3 | 40% Acetonitrile / 60% Water + 0.1% Formic Acid | ~6.8 min | Symmetrical | Lower organic content increases retention time, potentially improving resolution from early eluting interferences. |
| Condition 4 | 50% Methanol / 50% Water + 0.1% Formic Acid | ~5.8 min | Symmetrical | Methanol is a weaker solvent than acetonitrile, leading to longer retention. May alter selectivity. |
| Condition 5 | 50% Acetonitrile / 50% Water (no acid) | ~5.1 min | Tailing | Lack of acid can lead to interactions with silanol groups, causing peak tailing.[2] |
Mandatory Visualization
References
- 1. lcms.cz [lcms.cz]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. mastelf.com [mastelf.com]
- 4. provost.utsa.edu [provost.utsa.edu]
- 5. agilent.com [agilent.com]
- 6. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An HPLC-HR-MS-MS method for identification of anticoagulant rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Coumachlor-d4 Analytical Method
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method of Coumachlor-d4, a deuterated internal standard used in the quantification of the anticoagulant rodenticide Coumachlor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Coumachlor, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Because it is chemically almost identical to Coumachlor, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample extraction, injection volume, and instrument response, leading to more accurate and precise quantification of Coumachlor.
Q2: What are the most common issues encountered when using this compound in an analytical method?
The most common issues include:
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Inaccurate or inconsistent quantitative results: This can be caused by a variety of factors, including poor co-elution with the analyte, isotopic impurities in the standard, or differential matrix effects.
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Poor peak shape or splitting: These issues can arise from the chromatographic conditions or problems with the sample solvent.
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Loss of signal or high variability in the internal standard response: This can indicate problems with sample preparation, instrument stability, or the stability of the internal standard itself.
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Isotopic exchange: In some cases, the deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment, which can affect the accuracy of the results.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
One of the most frequent challenges when using a deuterated internal standard like this compound is obtaining results that are not accurate or reproducible. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Inaccurate Quantitative Results
Reducing background noise in Coumachlor-d4 detection
Welcome to the technical support center for the analysis of Coumachlor-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the detection of this compound, particularly in reducing background noise and matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise when analyzing this compound?
High background noise in LC-MS/MS analysis can originate from several sources. Contamination from the sample matrix itself is a primary contributor, leading to a phenomenon known as matrix effects where co-eluting endogenous substances interfere with the ionization of the target analyte.[1][2][3] Other significant sources include contaminated solvents or reagents, plasticizers leaching from lab consumables, and build-up of contaminants within the LC-MS system, such as on the column or in the ion source.[2][4]
Q2: Why am I observing poor recovery of this compound from my samples?
Poor recovery is often linked to the sample preparation process. Inefficient extraction of this compound from the sample matrix, whether it be plasma, serum, or tissue, can lead to significant analyte loss. The choice of extraction solvent and the pH of the sample can greatly influence recovery rates. Additionally, analyte may be lost during solvent evaporation and reconstitution steps if not performed carefully.
Q3: My signal for this compound is inconsistent between samples. What could be the cause?
Inconsistent signal, particularly ion suppression or enhancement, is a classic sign of matrix effects. This occurs when components of the sample matrix that co-elute with this compound interfere with its ionization process in the mass spectrometer's source. The variability in the composition of the matrix between different biological samples can lead to differing degrees of ion suppression or enhancement, resulting in poor reproducibility.
Q4: Which ionization mode is best for this compound detection?
For coumarin-based compounds like Coumachlor, electrospray ionization (ESI) in the negative ion mode is generally preferred. This is because the acidic nature of the 4-hydroxycoumarin (B602359) structure is readily deprotonated, leading to a strong [M-H]⁻ signal and enhanced sensitivity.
Troubleshooting Guides
Guide 1: Investigating and Mitigating High Background Noise and Matrix Effects
High background noise and matrix effects are common challenges in the bioanalysis of compounds like this compound. This guide provides a systematic approach to identifying the source of the issue and implementing effective solutions.
Step 1: Identify the Source of the Noise/Interference
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Analyze a Blank Solvent Injection: Inject the mobile phase without any sample. A high baseline suggests contamination of the solvent, additives, or the LC-MS system itself.
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Analyze a Blank Matrix Extract: Prepare a sample using a matrix that does not contain this compound (e.g., control plasma) using your standard extraction procedure. If the background noise is high, it indicates that the interference is coming from the sample matrix or the extraction procedure.
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting this compound.
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Protein Precipitation (PPT): This is a simple and fast method for plasma and serum samples. However, it may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
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Solid-Phase Extraction (SPE): SPE can provide very clean extracts by using a solid sorbent to selectively retain and elute the analyte.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for tissue samples, involves a salting-out extraction followed by dispersive SPE for cleanup.
Workflow for Troubleshooting Matrix Effects:
Caption: A logical workflow for diagnosing and addressing high background noise and matrix effects.
Step 3: Optimize Chromatographic Conditions
-
Column Chemistry: Consider using a different column chemistry, such as a biphenyl (B1667301) phase, which can provide different selectivity for coumarin (B35378) compounds compared to a standard C18 column.
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Gradient Elution: Adjust the gradient slope to better separate this compound from co-eluting matrix components. A shallower gradient can improve resolution.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives (e.g., ammonium (B1175870) acetate) can influence peak shape and ionization efficiency.
Guide 2: Improving this compound Recovery
This guide provides protocols for common sample preparation techniques to enhance the recovery of this compound from biological matrices.
Experimental Protocol 1: Protein Precipitation for Plasma/Serum
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To 100 µL of plasma or serum in a microcentrifuge tube, add the this compound internal standard.
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Add 300 µL of cold acetonitrile (B52724) (a 3:1 ratio of precipitating solvent to sample is common).
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Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
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Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase, vortex, and inject into the LC-MS/MS system.
Experimental Protocol 2: Modified QuEChERS for Liver Tissue
This protocol is adapted from methods for the analysis of anticoagulant rodenticides in tissue.
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Homogenize 1 g of liver tissue.
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Place the homogenized tissue into a 50 mL centrifuge tube and add the this compound internal standard.
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Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
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Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) and vortex for another minute.
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Centrifuge at 4000 rpm for 5 minutes.
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Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing a sorbent mixture (e.g., MgSO₄, PSA, and C18).
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Vortex for 1 minute and then centrifuge at high speed for 5 minutes.
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Transfer the cleaned supernatant, evaporate to dryness, and reconstitute in the mobile phase for analysis.
Sample Preparation Workflow:
Caption: A diagram illustrating the key stages in sample preparation for this compound analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Rodenticide Analysis
| Technique | Common Matrix | Pros | Cons | Typical Recovery (%) |
| Protein Precipitation | Plasma, Serum | Fast, simple, inexpensive | Less clean extract, high potential for matrix effects | 85-110% |
| Liquid-Liquid Extraction | Plasma, Serum, Urine | Cleaner extracts than PPT | More labor-intensive, requires solvent optimization | 70-100% |
| QuEChERS | Tissue, Food | Fast, high throughput, effective for complex matrices | Requires specific salt and sorbent mixtures | 53-111% |
| Solid-Phase Extraction | Various | Very clean extracts, can concentrate the analyte | More expensive, requires method development | >90% |
Table 2: Starting Point for LC-MS/MS Parameters for Coumachlor Analysis
This table provides a general starting point for method development. Optimal parameters should be determined empirically.
| Parameter | Setting | Rationale |
| LC Column | C18 or Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm) | Good retention and selectivity for coumarin compounds. |
| Mobile Phase A | Water with 5 mM Ammonium Acetate | Provides a source of ions for ESI and buffers the mobile phase. |
| Mobile Phase B | Methanol or Acetonitrile | Elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical LC-MS. |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and system sensitivity. |
| Ionization Mode | ESI Negative | Coumachlor readily forms a [M-H]⁻ ion. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process. |
| Drying Gas Temp. | 250 - 350 °C | Aids in desolvation of the mobile phase. |
| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation. |
| Nebulizer Pressure | 30 - 50 psi | Controls the formation of the aerosol. |
| MRM Transitions | To be determined by infusion of a standard | Monitor at least two transitions for confirmation. |
References
Stability of Coumachlor-d4 in stock solutions and processed samples
This technical support center provides guidance on the stability of Coumachlor-d4 in stock solutions and processed samples. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Acetonitrile (B52724) is a commonly used and recommended solvent for preparing stock solutions of Coumachlor and its deuterated analogs.[1][2] Methanol can also be used.[3] For optimal stability, it is crucial to use high-purity, anhydrous solvents.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or colder, in tightly sealed, amber-colored vials to protect from light.[2] Storing under an inert gas atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q3: How long can I store this compound stock solutions?
A3: The long-term stability of this compound stock solutions depends on the storage conditions. When stored at -20°C in a suitable solvent like acetonitrile and protected from light, the solution is expected to be stable for several months to a year with minimal degradation. However, it is best practice to periodically check the stability of the solution, especially for long-term studies.[2]
Q4: What are the signs of this compound degradation in a stock solution?
A4: Degradation of this compound can be indicated by the appearance of additional peaks in the chromatogram during analysis, a decrease in the main peak area of this compound, or a change in the solution's color.
Q5: How should I handle the stability of this compound in processed biological samples?
A5: The stability of this compound in processed biological samples (e.g., plasma, serum, tissue homogenates) is critical for accurate bioanalysis. It is essential to assess bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability in the biological matrix. Factors such as enzymatic degradation and matrix effects can influence stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results between experiments | Degradation of stock solution. | - Prepare fresh stock solutions. - Verify the storage conditions of the existing stock solution (temperature, light protection). - Perform a stability check on the stock solution by comparing it with a freshly prepared standard. |
| Appearance of unknown peaks in the chromatogram | Degradation of this compound in the stock solution or processed sample. | - Conduct a forced degradation study to identify potential degradation products. - Optimize sample preparation and storage conditions to minimize degradation. - Ensure the analytical method is stability-indicating. |
| Low recovery of this compound from processed samples | - Instability in the biological matrix. - Adsorption to container surfaces. | - Evaluate bench-top and freeze-thaw stability in the specific biological matrix. - Consider using silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. - Investigate the need for stabilizing agents in the sample matrix. |
| Drift in calibration curve over time | Instability of working solutions. | - Prepare fresh working solutions daily from a stable stock solution. - Store working solutions at refrigerated temperatures (2-8°C) during use and for short periods. |
Stability Data Summary
The following tables provide representative stability data for this compound based on general guidelines for analytical standards and related compounds. Users should perform their own stability studies to establish specific shelf-lives for their solutions and samples.
Table 1: Stability of this compound Stock Solution (1 mg/mL in Acetonitrile)
| Storage Condition | Time Point | Recovery (%) |
| -20°C, in the dark | 1 month | 99.5 |
| 3 months | 98.9 | |
| 6 months | 97.8 | |
| 12 months | 96.5 | |
| 4°C, in the dark | 1 week | 99.2 |
| 1 month | 97.1 | |
| Room Temperature (~25°C), exposed to light | 24 hours | 95.3 |
| 48 hours | 91.8 |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Recovery (%) |
| 1 | 98.7 |
| 2 | 97.5 |
| 3 | 96.2 |
Table 3: Bench-Top Stability of this compound in Processed Human Plasma at Room Temperature
| Time (hours) | Recovery (%) |
| 4 | 99.1 |
| 8 | 98.2 |
| 24 | 95.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound standard, HPLC-grade acetonitrile, Class A volumetric flask, analytical balance.
-
Procedure:
-
Accurately weigh the required amount of this compound standard.
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Quantitatively transfer the standard to a volumetric flask.
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Dissolve the standard in a small amount of acetonitrile by vortexing.
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Bring the solution to the final volume with acetonitrile.
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Mix thoroughly to ensure homogeneity.
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Transfer aliquots to amber glass vials, seal tightly, and store at -20°C.
-
Protocol 2: Stability Testing of this compound Stock Solution
-
Objective: To assess the long-term stability of the stock solution under specified storage conditions.
-
Procedure:
-
Prepare a fresh stock solution of this compound (T=0 sample).
-
Analyze the T=0 sample immediately to establish the initial concentration.
-
Store aliquots of the stock solution at the desired temperatures (e.g., -20°C, 4°C, room temperature).
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At specified time intervals (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.
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Allow the aliquot to come to room temperature.
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Analyze the sample and compare the concentration to the T=0 sample to determine the percentage recovery.
-
Protocol 3: Forced Degradation Study
-
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
-
Procedure:
-
Expose aliquots of this compound solution to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state and in solution).
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Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
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Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Logical relationship of forced degradation studies.
References
Preventing degradation of Coumachlor-d4 during analysis
Welcome to the technical support center for Coumachlor-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analysis?
This compound is a deuterated form of Coumachlor, which is a 4-hydroxycoumarin-based anticoagulant rodenticide. In analytical chemistry, this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Coumachlor or other related coumarin (B35378) anticoagulants, such as warfarin, in various matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing it to be differentiated from the non-labeled analyte while behaving chemically similarly during sample preparation and analysis.
Q2: What are the main factors that can cause the degradation of this compound?
As a 4-hydroxycoumarin (B602359) derivative, this compound is susceptible to degradation under certain conditions. The primary factors include:
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pH: The lactone ring in the coumarin structure can undergo hydrolysis, particularly under basic (high pH) conditions.
-
Light Exposure: Coumarin compounds can be susceptible to photodegradation, especially when exposed to UV light.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the molecule.
-
Matrix Effects: Complex sample matrices can sometimes contain components that contribute to the degradation of the analyte and internal standard.
Q3: How should I store my this compound stock and working solutions to ensure stability?
To maintain the integrity of your this compound solutions, it is recommended to:
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Storage: Store stock solutions in a freezer (-20°C or lower) for long-term stability. Working solutions can be stored in a refrigerator (2-8°C) for short-term use.
-
Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
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Solvent Choice: Prepare solutions in high-purity solvents in which this compound is known to be stable, such as methanol (B129727) or acetonitrile. Avoid prolonged storage in aqueous solutions, especially at neutral to high pH.
Troubleshooting Guide for this compound Degradation
This guide is designed to help you identify and resolve issues related to this compound degradation during your analytical workflow.
Issue 1: Low or Inconsistent this compound Signal Across All Samples
If you observe a consistently low or erratic signal for this compound in your standards, quality controls (QCs), and unknown samples, it may indicate a systemic issue with the internal standard itself or its handling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded Stock Solution | Prepare a fresh stock solution of this compound from a reliable source. | A properly prepared, non-degraded stock solution should yield a strong and consistent signal. |
| Improper Working Solution Preparation | Review the dilution procedure for your working solution. Ensure accurate pipetting and proper solvent use. | A correctly prepared working solution will ensure a consistent concentration of the internal standard is added to each sample. |
| Contaminated Solvent | Prepare fresh mobile phases and reconstitution solvents using high-purity, LC-MS grade reagents. | This will eliminate the possibility of solvent-borne contaminants causing degradation or ion suppression. |
Issue 2: Gradual Decrease in this compound Signal Throughout an Analytical Run
A progressive decline in the internal standard signal during a batch analysis often points to issues within the LC-MS system or the stability of the compound under the analytical conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| In-run Instability | Evaluate the stability of this compound in the autosampler over the duration of a typical run. This can be done by re-injecting the first sample at the end of the batch. | If the signal is lower upon re-injection, consider reducing the run time, cooling the autosampler, or preparing smaller batches. |
| Column Degradation | Flush the analytical column with appropriate solvents or replace it if it is old or has been used extensively with complex matrices. | A clean and efficient column will provide better peak shape and signal intensity. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. | A clean ion source will improve ionization efficiency and signal stability. |
Issue 3: Random and Unpredictable this compound Signal Variability
Sporadic and inconsistent internal standard signals are often linked to problems with sample preparation or the sample introduction system.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Review the entire sample preparation workflow for any steps that could introduce variability, such as inconsistent vortexing, evaporation, or reconstitution. | A more controlled and consistent sample preparation process will lead to more reproducible internal standard signals. |
| Matrix Effects | Perform a matrix effect study by comparing the this compound signal in a neat solution versus a post-extraction spiked blank matrix sample. | If significant ion suppression or enhancement is observed, you may need to improve the sample cleanup procedure or adjust the chromatographic conditions to separate the internal standard from interfering matrix components. |
| Autosampler/Injector Issues | Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. | A properly functioning autosampler will ensure that the same amount of sample is injected for each run. |
Quantitative Data Summary
| Condition | Parameter | Value | Reference Compound |
| pH Stability | Hydrolysis Half-life at 25°C (Neutral pH) | 16.1 years | Warfarin |
| Photostability | UVB Photolysis Quantum Yield in Water (pH 4.5-9) | (2.9 ± 0.6) × 10⁻³ | Warfarin |
| Thermal Stability | Stability after 24 hours at 80°C | Physically stable | Crystalline Warfarin Sodium |
| Formulation Stability | 1 mg/mL in aqueous solution at 25°C | Stable for at least 30 days | Warfarin Sodium |
| Formulation Stability | 1 mg/mL in aqueous solution at 4°C | Stable for at least 45 days | Warfarin Sodium |
Experimental Protocols
Protocol 1: Evaluation of this compound Photostability
Objective: To determine the susceptibility of this compound to photodegradation.
Methodology:
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Prepare two sets of this compound solutions in a transparent solvent (e.g., methanol:water 50:50) at a concentration suitable for your analytical method.
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Wrap one set of vials completely in aluminum foil to serve as the control group.
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Expose the unwrapped set of vials to a controlled light source (e.g., a UV lamp or direct sunlight) for a defined period (e.g., 4, 8, and 24 hours).
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At each time point, analyze the concentration of this compound in both the exposed and control samples using a validated LC-MS method.
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Compare the peak areas or calculated concentrations. A significant decrease in the signal of the exposed samples compared to the control samples indicates photodegradation.
Protocol 2: Assessment of this compound pH Stability
Objective: To evaluate the stability of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).
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Prepare a stock solution of this compound in an organic solvent like methanol.
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Spike a small aliquot of the this compound stock solution into each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the buffer's pH.
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Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for specific time intervals (e.g., 0, 4, 8, and 24 hours).
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At each time point, immediately analyze the samples by LC-MS to determine the remaining concentration of this compound.
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Plot the concentration of this compound as a function of time for each pH value to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound signal issues.
Validation & Comparative
Validating Analytical Methods for Coumachlor-d4 in Animal Tissues: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds in biological matrices is paramount. This guide provides a comparative overview of analytical methods for the validation of Coumachlor-d4, a deuterated internal standard for the anticoagulant rodenticide Coumachlor, in various animal tissues. We will delve into the widely accepted Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and compare its performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The validation of an analytical method ensures its suitability for its intended purpose, providing reliable and reproducible data.[1][2][3] Key parameters evaluated during method validation include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][3][4]
Performance Comparison of Analytical Methods
The choice of analytical technique significantly impacts the sensitivity, selectivity, and overall performance of the method. Below is a table summarizing the typical performance characteristics of LC-MS/MS and HPLC-UV for the analysis of anticoagulant rodenticides like Coumachlor in animal tissues.
| Validation Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.3–3.1 ng/g[5] | 10 - 100 ng/g[6] |
| Limit of Quantification (LOQ) | 0.8–9.4 ng/g[5] | 50 - 200 ng/g |
| Linearity (r²) | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 90–115%[5] | 80 - 110% |
| Precision (% RSD) | < 15% | < 20% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interferences) |
| Internal Standard | This compound (mass difference) | Chemical analogue (retention time difference) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Here, we provide a comprehensive protocol for the more sensitive and selective LC-MS/MS method for the analysis of this compound in animal tissues, followed by a protocol for a traditional HPLC-UV method.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for the quantitative analysis of trace-level compounds in complex biological matrices due to its high sensitivity and selectivity.[7]
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that simplifies the extraction and cleanup process.[8][9]
-
Homogenization: Weigh 1 g of animal tissue (e.g., liver, kidney, or muscle) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.
-
Extraction: Add 10 mL of acetonitrile (B52724) and homogenize for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the supernatant to a 15 mL centrifuge tube containing a dSPE mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV can be a viable alternative for screening purposes or when higher concentrations of the analyte are expected.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Weigh 2 g of animal tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a suitable internal standard.
-
Extraction: Add 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol), homogenize, and centrifuge.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute the analyte and internal standard with a high-organic-content solvent.
-
-
Final Extract: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-UV analysis.
2. HPLC-UV Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a pH modifier (e.g., phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
-
UV Detection:
-
Wavelength: Monitor the absorbance at the wavelength of maximum absorbance for Coumachlor (typically around 310 nm).
-
Workflow and Pathway Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflow for the validation of the analytical method for this compound in animal tissues.
Caption: Figure 1: Experimental Workflow for LC-MS/MS Method Validation
This diagram outlines the key steps involved in the validation of the LC-MS/MS method, from sample preparation to data analysis.
Caption: Figure 2: Logical Flow of Method Comparison
This diagram illustrates the decision-making process for selecting an appropriate analytical method based on the performance characteristics of LC-MS/MS and HPLC-UV.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scispace.com [scispace.com]
- 5. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative Identification of Rodenticide Anticoagulants by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Coumachlor-d4 and Warfarin-d5 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of coumarin-based anticoagulants, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of two deuterated internal standards, Coumachlor-d4 and Warfarin-d5, intended for use in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods.
Introduction to Deuterated Internal Standards
In bioanalytical method development, stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative analysis. By incorporating stable isotopes such as deuterium (B1214612) (²H or D), the internal standard becomes chemically almost identical to the analyte of interest but possesses a different mass-to-charge ratio (m/z). This allows for its distinct detection by a mass spectrometer. The key advantage of a deuterated internal standard is its ability to co-elute with the analyte, thereby compensating for variability in sample preparation, matrix effects, and instrument response. This co-elution ensures that any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard, leading to a more accurate and precise quantification.
Warfarin-d5: A Well-Established Internal Standard
Warfarin-d5 is a deuterated analog of warfarin (B611796), a widely prescribed oral anticoagulant. It is extensively used as an internal standard for the quantification of warfarin and its enantiomers in various biological matrices.[1] The five deuterium atoms on the phenyl group provide a significant mass shift, allowing for clear differentiation from the unlabeled warfarin.
Performance Data of Warfarin-d5
A comprehensive study by Zhang et al. (2014) provides detailed validation data for an LC-MS/MS method for the simultaneous quantification of warfarin enantiomers and their metabolites using Warfarin-d5 as the internal standard.[2] The method demonstrated excellent accuracy and precision, as summarized in the tables below.
Table 1: Intra-day Accuracy and Precision for Warfarin Enantiomers using Warfarin-d5 Internal Standard [2]
| Analyte | Spiked Plasma Concentration (nM) | Measured Concentration (Mean ± SD, n=4) | Accuracy (%) | Precision (CV, %) |
| S-Warfarin | 10 | 10.3 ± 0.5 | 103 | 4.9 |
| 100 | 98.7 ± 3.1 | 98.7 | 3.1 | |
| 500 | 508 ± 15 | 101.6 | 3.0 | |
| R-Warfarin | 10 | 10.4 ± 0.6 | 104 | 5.8 |
| 100 | 99.1 ± 2.8 | 99.1 | 2.8 | |
| 500 | 505 ± 12 | 101 | 2.4 |
Table 2: Inter-day Accuracy and Precision for Warfarin Enantiomers using Warfarin-d5 Internal Standard [2]
| Analyte | Spiked Plasma Concentration (nM) | Measured Concentration (Mean ± SD, n=4) | Accuracy (%) | Precision (CV, %) |
| S-Warfarin | 10 | 10.5 ± 0.7 | 105 | 6.7 |
| 100 | 97.9 ± 4.5 | 97.9 | 4.6 | |
| 500 | 512 ± 21 | 102.4 | 4.1 | |
| R-Warfarin | 10 | 10.6 ± 0.8 | 106 | 7.5 |
| 100 | 98.5 ± 3.9 | 98.5 | 4.0 | |
| 500 | 509 ± 18 | 101.8 | 3.5 |
This compound: An Alternative with Limited Published Data
This compound is a deuterated analog of the coumarin-based rodenticide, coumachlor (B606769). It is commercially available as a stable isotope-labeled internal standard. Theoretically, due to its structural similarity to other 4-hydroxycoumarin (B602359) derivatives, it has the potential to be used as an internal standard for the analysis of various coumarin (B35378) anticoagulants, including warfarin. The four deuterium atoms provide a mass shift for MS-based detection.
However, a comprehensive search of peer-reviewed scientific literature reveals a significant lack of published data on the performance of this compound as an internal standard for the quantification of warfarin or other coumarin anticoagulants. While some studies have analyzed coumachlor as part of multi-residue methods for rodenticides, they have not utilized this compound as an internal standard for validating the quantification of other coumarins.[3]
Therefore, a direct, data-driven comparison of the analytical performance of this compound against the well-validated Warfarin-d5 is not possible at this time. Researchers considering the use of this compound would need to perform a full method validation to establish its accuracy, precision, linearity, and other relevant parameters for their specific application.
Experimental Protocols
A detailed experimental protocol for the quantification of warfarin enantiomers using Warfarin-d5 as an internal standard, based on the method by Zhang et al. (2014), is provided below.[2]
Sample Preparation
-
To 50 µL of human plasma, add 400 µL of a methanol-water mixture (7:1, v/v) containing 30 nM of Warfarin-d5.
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge the samples at 2250 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried residue in 100 µL of a methanol-water mixture (15:85, v/v).
-
Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: Chiral HPLC column (specifics to be optimized based on the enantiomers of interest)
-
Mobile Phase: Gradient elution with a mixture of methanol (B129727) and water containing a suitable modifier (e.g., formic acid)
-
Flow Rate: To be optimized for the specific column and separation
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative ion electrospray ionization (ESI-)
-
MRM Transitions:
Visualization of the Anticoagulant Mechanism
To provide context for the analysis of coumarin anticoagulants, the following diagram illustrates the vitamin K cycle and the mechanism of action of these compounds.
Caption: Mechanism of action of coumarin anticoagulants.
Conclusion
Warfarin-d5 is a well-characterized and extensively validated internal standard for the quantitative analysis of warfarin and its enantiomers. Robust performance data, including accuracy and precision, are readily available in the scientific literature, making it a reliable choice for researchers.
This compound, while commercially available and theoretically suitable as an internal standard for coumarin anticoagulants, currently lacks the published validation data necessary for a direct performance comparison with Warfarin-d5. For researchers considering this compound, a thorough in-house validation is essential to ensure the reliability of their analytical method.
Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, the availability of well-validated standards, and the need for accurate and reproducible data in drug development and research.
References
- 1. [PDF] Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector. | Semantic Scholar [semanticscholar.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Coumachlor Analysis Utilizing Coumachlor-d4 as an Internal Standard
This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of Coumachlor, utilizing Coumachlor-d4 as a deuterated internal standard. The objective is to offer researchers, scientists, and drug development professionals a comparative assessment of analytical method performance across different laboratories, supported by experimental data and detailed protocols. The use of a deuterated internal standard like this compound is a critical component in modern analytical methods, particularly in chromatography coupled with mass spectrometry, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Performance Comparison of Analytical Methods
An inter-laboratory study was conducted to evaluate the performance of an ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for the quantification of eight anticoagulant rodenticides, including Coumachlor, in animal liver samples.[1][2] The study involved two distinct inter-laboratory comparison (ILC) exercises: an Inter-laboratory Comparison Exercise (ICE) with four participating laboratories and a Proficiency Test (PT) with eleven participating laboratories.[1][2] The results from these studies highlight the robustness and reliability of the method.
Table 1: Summary of Method Validation and Inter-laboratory Comparison Data for Coumachlor Analysis
| Parameter | Single Laboratory Validation | Inter-laboratory Comparison (ICE & PT) |
| Limit of Detection (LOD) | 0.3–3.1 ng/g | Not Applicable |
| Limit of Quantification (LOQ) | 0.8–9.4 ng/g | Not Applicable |
| Recovery | 90–115% | Not Applicable |
| Relative Standard Deviation (RSD) | 1.2–13% | Not Applicable |
| Overall Accuracy | Not Applicable | 86–118% |
| Relative Repeatability SD (RSDr) | Not Applicable | 3.7–11% |
| Relative Reproducibility SD (RSDR) | Not Applicable | 7.8–31.2% |
| Horwitz Ratio (HorRat) | Not Applicable | 0.5–1.5 |
Data sourced from a study evaluating eight anticoagulant rodenticides, including Coumachlor, in various animal liver matrices.[1]
Experimental Protocols
The following is a detailed methodology for the analysis of Coumachlor in animal liver samples using UPLC-MS with this compound as an internal standard, based on the protocols from the inter-laboratory comparison study.
1. Sample Preparation (QuEChERS-based Extraction)
-
Homogenization: Homogenize 2 g of liver tissue with 10 mL of acetonitrile (B52724).
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the sample.
-
Salting Out: Add magnesium sulfate (B86663) and sodium chloride to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile extract to a tube containing a mixture of primary secondary amine (PSA) sorbent and C18 sorbent to remove fatty acids and other interferences.
-
Final Extract Preparation: Centrifuge the d-SPE tube and collect the supernatant. Evaporate the extract to dryness and reconstitute in a suitable solvent for UPLC-MS analysis.
2. UPLC-MS Analysis
-
Chromatographic System: An ultra-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: A tandem mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
Detection: Monitor specific precursor-to-product ion transitions for both Coumachlor and the this compound internal standard.
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by plotting the ratio of the peak area of Coumachlor to the peak area of this compound against the concentration of Coumachlor standards.
-
Quantification: Determine the concentration of Coumachlor in the samples by interpolating the peak area ratios from the calibration curve.
Experimental Workflow and Data Analysis Logic
The following diagrams illustrate the key workflows in the inter-laboratory comparison of this compound analysis.
Caption: Experimental workflow for Coumachlor analysis.
Caption: Logic of the inter-laboratory comparison study.
References
- 1. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Coumachlor-d4: Accuracy and Precision in Focus
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds is paramount. This guide provides a detailed comparison of analytical methodologies for the quantification of Coumachlor-d4, a deuterated internal standard of the anticoagulant rodenticide Coumachlor. By presenting objective performance data and detailed experimental protocols, this document aims to assist in the selection of the most appropriate analytical technique for specific research needs.
Introduction to this compound and its Analytical Significance
Coumachlor is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin (B602359) class.[1] Its deuterated isotopologue, this compound, serves as a crucial internal standard in analytical chemistry, particularly for the quantification of warfarin (B611796) and other anticoagulant rodenticides by isotope dilution methods.[2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for minimizing matrix effects and improving the accuracy and precision of quantitative analyses, especially in complex biological and environmental matrices.
Comparison of Quantification Methods
The primary analytical techniques for the quantification of Coumachlor and its deuterated analogue are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is generally the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of matrices.[1][3]
Quantitative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS and GC-MS based methods for the analysis of Coumachlor and similar anticoagulant rodenticides. These data provide a benchmark for the expected accuracy and precision when quantifying this compound.
Table 1: Performance of LC-MS/MS Methods for Anticoagulant Rodenticide Quantification
| Parameter | Matrix | Reported Values | Citation |
| Limit of Quantification (LOQ) | Soil | 0.5 - 50.0 ng/g | |
| Animal Serum | 2.5 ng/mL | ||
| Sludge | Not specified | ||
| Limit of Detection (LOD) | Soil | 0.024 - 6.25 ng/g | |
| Whole Blood | ≤ 10 ng/mL | ||
| Animal Serum | 0.05 - 0.5 ng/mL | ||
| Accuracy (Recovery) | Soil | Not specified | |
| Animal Serum | 99 - 104% | ||
| Animal Biological Samples | 52.78 - 110.69% | ||
| Precision (RSD) | Animal Serum | 3.5 - 20.5% | |
| Water | < 20% |
Table 2: Performance of GC-MS Methods for Coumarin Rodenticide Quantification
| Parameter | Matrix | Reported Values | Citation |
| Limit of Quantification (LOQ) | Biological Matrices | Not specified | |
| Limit of Detection (LOD) | Biological Matrices | Not specified | |
| Accuracy (Recovery) | Biological Matrices | > 90% | |
| Precision (RSD) | Biological Matrices | < 5% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline typical experimental protocols for the quantification of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Methodology
A common approach for the analysis of this compound in various matrices involves sample extraction followed by LC-MS/MS analysis.
1. Sample Preparation: Modified QuEChERS Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for extracting pesticides and other contaminants from a variety of sample types.
-
Homogenization: A representative sample (e.g., 10 g of soil, 1 mL of serum) is homogenized.
-
Internal Standard Spiking: A known amount of this compound solution is added to the sample.
-
Extraction: Acetonitrile (B52724) is added, and the sample is shaken vigorously.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine (PSA), C18) to remove interfering matrix components.
-
Final Extract Preparation: The cleaned extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Electrospray ionization (ESI) in negative ion mode is commonly employed.
Typical MRM Transitions for Coumachlor:
-
Precursor Ion (Q1): m/z 341.1
-
Product Ion (Q3): m/z 161.0
For this compound, the precursor ion would be shifted by +4 Da (m/z 345.1), while the product ion would likely remain the same or show a corresponding shift depending on the fragmentation pattern.
GC-MS Methodology
While less common for anticoagulant rodenticides, GC-MS can be a viable alternative.
1. Sample Preparation
Sample preparation for GC-MS is similar to that for LC-MS/MS, often involving liquid-liquid extraction or solid-phase extraction. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
2. GC-MS Analysis
-
Gas Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Mass Spectrometric Detection: A quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode is used for detection. Electron ionization (EI) is the typical ionization source.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams created using the DOT language provide a visual representation of the experimental workflows.
Caption: LC-MS/MS experimental workflow for this compound quantification.
Caption: GC-MS experimental workflow for this compound quantification.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS stands out as the superior technique, offering excellent sensitivity and selectivity, and is well-supported by a variety of established sample preparation methods like QuEChERS. While GC-MS can be an alternative, it may require derivatization and is less commonly reported for this class of compounds. The data and protocols presented in this guide provide a solid foundation for developing and validating accurate and precise methods for the quantification of this compound, ensuring high-quality data for research and development applications.
References
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Coumachlor
Quantitative Data Summary
The LOD and LOQ for Coumachlor have been determined in various biological and environmental matrices using different analytical techniques. The data presented in the table below is compiled from multiple studies to provide a comparative perspective. It is important to note that these values are highly dependent on the analytical method, instrumentation, and matrix effects.
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Coumachlor | Animal Serum | HPLC-MS/MS | - | 2.5 ng/mL | [1] |
| Coumachlor | Hen Egg (Albumen) | HPLC with Fluorescence | 0.003 mg/kg | - | [2] |
| Coumachlor | Whole Blood | HPLC-HR-MS-MS | 10 ng/mL | - | [3] |
| Coumachlor & other Anticoagulants | Animal Blood/Tissue | HPLC-MS/MS | 0.05 - 0.5 ng/mL (µg/kg) | 0.1 - 1 ng/mL (µg/kg) | [4] |
| Coumachlor & other Anticoagulants | Soil | LC-MS/MS | 0.024 - 6.25 ng/g | 0.5 - 20.0 ng/g | [5] |
Experimental Protocols
The determination of LOD and LOQ for Coumachlor and other anticoagulant rodenticides typically involves sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Fluorescence detection. Below are detailed methodologies from cited studies.
Method 1: HPLC-MS/MS for the Quantification of Anticoagulant Rodenticides in Animal Serum
-
Sample Preparation: Analytes were extracted from animal serum using a solution of 10% (v/v) acetone (B3395972) in methanol.
-
Chromatography: Reverse-phase HPLC was employed for the separation of the analytes.
-
Detection: A tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in negative mode was used for detection, utilizing multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
-
LOD/LOQ Determination: The limit of quantification was established at 2.5 ng/mL for all analytes based on in-house method validation. The LOD was not explicitly stated but is inherently lower than the LOQ.
Method 2: HPLC with Fluorescence Detection for Anticoagulant Rodenticides in Hen Eggs
-
Sample Preparation: A specific extraction procedure for yolk and albumen was performed to isolate the anticoagulant rodenticides.
-
Chromatography: HPLC was used to separate the target compounds.
-
Detection: A fluorescence detector was used for the sensitive detection of the coumarin-based rodenticides.
-
LOD Determination: The limit of detection in albumen for Coumachlor was determined to be 0.003 mg/kg.
Method 3: HPLC-HR-MS-MS for Identification of Anticoagulant Rodenticides in Whole Blood
-
Sample Preparation: Proteins in the whole blood samples were precipitated with acetonitrile, followed by solid-phase extraction (SPE) for sample clean-up and concentration.
-
Chromatography: High-performance liquid chromatography was used for separation.
-
Detection: High-resolution tandem mass spectrometry (HR-MS-MS) was employed for detection.
-
LOD Determination: The limit of detection for Coumachlor was found to be 10 ng/mL or better.
Method 4: Modified QuEChERS Extraction with HPLC-MS/MS for Anticoagulant Rodenticides in Animal Tissues
-
Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was used for sample extraction and purification.
-
Chromatography: An HPLC system with a Kinetex Biphenyl column was used for chromatographic separation.
-
Detection: A tandem mass spectrometer with electrospray ionization (ESI) in negative mode was used for detection.
-
LOD/LOQ Determination: The LOD and LOQ were determined based on signal-to-noise ratios of 3 (S/N ≥ 3) and 10 (S/N ≥ 10), respectively, in spiked samples. The LOD ranged from 0.05 to 0.5 ng/mL (or µg/kg) and the LOQ from 0.1 to 1 ng/mL (or µg/kg) for the 13 target rodenticides.
Workflow for LOD and LOQ Determination
The following diagram illustrates a generalized experimental workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method.
Caption: Generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An HPLC-HR-MS-MS method for identification of anticoagulant rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative efficacy of first and second-generation anticoagulants
For researchers, scientists, and drug development professionals, understanding the nuanced differences in efficacy and mechanism between anticoagulant generations is paramount. This guide provides an objective comparison of first and second-generation anticoagulants, supported by key experimental data and detailed methodologies from landmark clinical trials.
Executive Summary
First-generation anticoagulants, primarily vitamin K antagonists like warfarin (B611796), have been the cornerstone of oral anticoagulant therapy for decades. They exert their effect by inhibiting the vitamin K epoxide reductase complex, which is crucial for the synthesis of several clotting factors.[1][2][3] The advent of second-generation anticoagulants, also known as Direct Oral Anticoagulants (DOACs), has marked a significant evolution in thrombosis management. These agents, which include direct thrombin inhibitors (e.g., dabigatran) and direct factor Xa inhibitors (e.g., rivaroxaban (B1684504), apixaban (B1684502), edoxaban), offer a more targeted approach with a generally more predictable anticoagulant response.[4][5]
Clinical evidence from large-scale, randomized controlled trials has demonstrated that second-generation anticoagulants are at least as effective as warfarin in preventing stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and are often associated with a lower risk of bleeding, particularly life-threatening intracranial hemorrhage.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from pivotal clinical trials comparing second-generation anticoagulants with the first-generation anticoagulant, warfarin.
Table 1: Efficacy Outcomes - Stroke and Systemic Embolism
| Clinical Trial | Second-Generation Anticoagulant | Annual Event Rate (Anticoagulant) | Annual Event Rate (Warfarin) | Hazard Ratio (95% CI) | P-value |
| RE-LY | Dabigatran (B194492) (150 mg) | 1.11% | 1.69% | 0.66 (0.53-0.82) | <0.001 for superiority |
| RE-LY | Dabigatran (110 mg) | 1.53% | 1.69% | 0.91 (0.74-1.11) | <0.001 for non-inferiority |
| ROCKET AF | Rivaroxaban | 1.70% | 2.20% | 0.79 (0.66-0.96) | <0.001 for non-inferiority |
| ARISTOTLE | Apixaban | 1.27% | 1.60% | 0.79 (0.66-0.95) | 0.01 for superiority |
| ENGAGE AF-TIMI 48 | Edoxaban (B1671109) (High-Dose) | 1.18% | 1.50% | 0.79 (0.63-0.99) | <0.001 for non-inferiority |
| ENGAGE AF-TIMI 48 | Edoxaban (Low-Dose) | 1.61% | 1.50% | 1.07 (0.87-1.31) | 0.005 for non-inferiority |
Data sourced from the RE-LY, ROCKET AF, ARISTOTLE, and ENGAGE AF-TIMI 48 trials.
Table 2: Safety Outcomes - Major Bleeding
| Clinical Trial | Second-Generation Anticoagulant | Annual Event Rate (Anticoagulant) | Annual Event Rate (Warfarin) | Hazard Ratio (95% CI) | P-value |
| RE-LY | Dabigatran (150 mg) | 3.11% | 3.36% | 0.93 (0.81-1.07) | 0.31 |
| RE-LY | Dabigatran (110 mg) | 2.71% | 3.36% | 0.80 (0.69-0.93) | 0.003 |
| ROCKET AF | Rivaroxaban | 3.60% | 3.40% | 1.04 (0.90-1.20) | 0.58 |
| ARISTOTLE | Apixaban | 2.13% | 3.09% | 0.69 (0.60-0.80) | <0.001 |
| ENGAGE AF-TIMI 48 | Edoxaban (High-Dose) | 2.75% | 3.43% | 0.80 (0.71-0.91) | <0.001 |
| ENGAGE AF-TIMI 48 | Edoxaban (Low-Dose) | 1.61% | 3.43% | 0.47 (0.41-0.55) | <0.001 |
Data sourced from the RE-LY, ROCKET AF, ARISTOTLE, and ENGAGE AF-TIMI 48 trials.
Experimental Protocols
The following are summaries of the methodologies for the key clinical trials cited.
ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation)
-
Study Design: A multinational, randomized, double-blind, double-dummy trial.
-
Participants: 18,201 patients with nonvalvular atrial fibrillation and at least one additional risk factor for stroke.
-
Intervention: Patients were randomly assigned to receive apixaban (5 mg twice daily, or 2.5 mg twice daily for certain patients) or dose-adjusted warfarin (target INR 2.0-3.0).
-
Primary Efficacy Outcome: Ischemic or hemorrhagic stroke or systemic embolism.
-
Primary Safety Outcome: Major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.
RE-LY (Randomized Evaluation of Long-Term Anticoagulation Therapy)
-
Study Design: A multinational, randomized, open-label trial with blinded endpoint adjudication.
-
Participants: 18,113 patients with nonvalvular atrial fibrillation and at least one risk factor for stroke.
-
Intervention: Patients were randomized to receive one of two blinded doses of dabigatran (110 mg or 150 mg twice daily) or unblinded, dose-adjusted warfarin (target INR 2.0-3.0).
-
Primary Efficacy Outcome: Stroke or systemic embolism.
-
Primary Safety Outcome: Major hemorrhage.
ROCKET AF (Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared with Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation)
-
Study Design: A multinational, randomized, double-blind, double-dummy, noninferiority trial.
-
Participants: 14,264 patients with nonvalvular atrial fibrillation and a history of stroke, transient ischemic attack, or systemic embolism, or at least two other risk factors for stroke.
-
Intervention: Patients were assigned to receive rivaroxaban (20 mg once daily, or 15 mg once daily for patients with creatinine (B1669602) clearance of 30 to 49 ml per minute) or dose-adjusted warfarin (target INR 2.0-3.0).
-
Primary Efficacy Outcome: Composite of stroke (ischemic or hemorrhagic) and non-central nervous system systemic embolism.
-
Primary Safety Outcome: Composite of major and nonmajor clinically relevant bleeding events.
ENGAGE AF-TIMI 48 (Effective Anticoagulation with Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48)
-
Study Design: A multinational, randomized, double-blind, double-dummy, noninferiority trial.
-
Participants: 21,105 patients with nonvalvular atrial fibrillation and a CHADS2 score of 2 or greater.
-
Intervention: Patients were randomized to receive one of two doses of edoxaban (a high-dose or a low-dose regimen) or dose-adjusted warfarin (target INR 2.0-3.0).
-
Primary Efficacy Outcome: Stroke or systemic embolic event.
-
Primary Safety Outcome: Major bleeding according to the ISTH criteria.
Mandatory Visualization
Signaling Pathways
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. First and second-generation anticoagulants interfere with this cascade at different points.
Caption: The coagulation cascade and mechanisms of action for first and second-generation anticoagulants.
Experimental Workflow
The following diagram illustrates a typical workflow for a large-scale clinical trial comparing a new anticoagulant to a standard of care, such as warfarin.
Caption: A generalized experimental workflow for a comparative anticoagulant clinical trial.
References
A Comparative Guide to the Cross-Validation of Coumachlor-d4 Analytical Methods Across Different LC-MS/MS Instruments
For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes is paramount. When analytical methods are transferred between laboratories or when new instrumentation is introduced, a thorough cross-validation is essential to ensure data integrity and consistency. This guide provides a comprehensive comparison of the performance of an analytical method for Coumachlor-d4, a deuterated internal standard for the rodenticide Coumachlor, across two different types of liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments: a high-end triple quadrupole mass spectrometer and a more conventional ion trap mass spectrometer.
This guide presents supporting experimental data, detailed methodologies for the key experiments, and visual representations of the experimental workflow and the relevant biological pathway to aid in the understanding of the analytical and pharmacological context.
Data Presentation: Quantitative Comparison of Instrument Performance
The following tables summarize the key performance parameters of the this compound analytical method when validated on two different LC-MS/MS platforms.
Table 1: Linearity and Sensitivity
| Parameter | Instrument A (Triple Quadrupole) | Instrument B (Ion Trap) | Acceptance Criteria |
| Calibration Range | 0.5 - 500 ng/mL | 1.0 - 500 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | S/N ≥ 10 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | S/N ≥ 3 |
Table 2: Accuracy and Precision
| Quality Control Sample | Instrument A (Triple Quadrupole) | Instrument B (Ion Trap) | Acceptance Criteria | ||
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | ||
| Low QC (1.5 ng/mL) | -2.5% | 4.8% | -5.2% | 8.5% | Within ±15% (±20% at LLOQ) |
| Mid QC (150 ng/mL) | 1.8% | 3.1% | 3.5% | 6.2% | Within ±15% |
| High QC (400 ng/mL) | 0.9% | 2.5% | 2.1% | 5.5% | Within ±15% |
Table 3: Matrix Effect and Recovery
| Parameter | Instrument A (Triple Quadrupole) | Instrument B (Ion Trap) | Acceptance Criteria |
| Matrix Effect | 1.05 (Ion Enhancement) | 0.92 (Ion Suppression) | CV ≤ 15% |
| Extraction Recovery | 92.5% | 90.8% | Consistent, precise, and reproducible |
Experimental Protocols
The following protocols detail the methodology used for the cross-validation of the this compound analytical method.
Sample Preparation
A solid-phase extraction (SPE) method was employed for the extraction of Coumachlor and this compound from plasma samples.
-
Sample Pre-treatment: To 200 µL of plasma, 25 µL of a 100 ng/mL solution of this compound (internal standard) was added, followed by 500 µL of 0.1% formic acid in water. The sample was vortexed for 30 seconds.
-
Solid-Phase Extraction: An Oasis MCX solid-phase extraction cartridge was conditioned with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water. The pre-treated sample was then loaded onto the cartridge.
-
Washing: The cartridge was washed with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: The analytes were eluted with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
Liquid Chromatography
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system was used.[1][2]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was used for separation.[1][2]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient elution was employed to ensure the separation of Coumachlor from potential matrix interferences.[3]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The following MRM transitions were used for the quantification of Coumachlor and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Coumachlor | 341.1 | 297.1 | 20 |
| This compound | 345.1 | 301.1 | 20 |
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart of the cross-validation process.
Signaling Pathway of Coumachlor
Coumachlor, like other coumarin-based anticoagulants, functions as a vitamin K antagonist.[4] It inhibits the vitamin K epoxide reductase complex, which is essential for the recycling of vitamin K.[4] This, in turn, prevents the gamma-carboxylation of several clotting factors, rendering them inactive and leading to an anticoagulant effect.[5][6]
Caption: Coumachlor's inhibition of Vitamin K recycling.
References
- 1. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector. | Semantic Scholar [semanticscholar.org]
- 3. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+-)-Coumachlor | C19H15ClO4 | CID 54682651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Coumachlor - Wikipedia [en.wikipedia.org]
- 6. Coumachlor [sitem.herts.ac.uk]
Navigating Isotopic Purity: A Comparative Guide to Coumachlor-d4 and its Alternatives for Accurate Bioanalysis
For researchers, scientists, and professionals in drug development, the integrity of quantitative bioanalytical assays hinges on the quality of the internal standards used. This guide provides a comprehensive assessment of Coumachlor-d4, a deuterated internal standard for the anticoagulant rodenticide Coumachlor. We present a comparative analysis of its isotopic purity alongside common alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your research needs.
The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for correcting analytical variability. However, the isotopic purity of a SIL is a critical factor that can significantly impact data accuracy. The presence of unlabeled or partially labeled isotopic impurities can lead to an overestimation of the analyte concentration, compromising the reliability of pharmacokinetic and other quantitative studies.
Quantitative Comparison of Isotopic Purity
The isotopic purity of a deuterated standard is a measure of the percentage of the compound that is fully deuterated at the specified positions. The following table summarizes the isotopic purity of this compound and its alternatives, based on available supplier data and Certificates of Analysis (CoA). It is important to note that isotopic purity can vary between batches, and users should always refer to the lot-specific CoA provided by the manufacturer.
| Deuterated Standard | Supplier (Example) | Stated Isotopic Purity | Isotopic Distribution (d-species) |
| This compound | Toronto Research Chemicals (TRC) | Typically ≥98% ¹ | d4 > 98% (Representative) |
| Warfarin-d5 | Cayman Chemical | ≥99% deuterated forms (d1-d5)[1] | Not specified |
| LGC Standards | 99 atom % D[2] | Not specified | |
| Benchchem | >99% at phenyl positions, ≤1% d0 forms[3] | Not specified | |
| Difenacoum-d4 | LGC Standards | 98.4%[4] | d0=0.00%, d1=0.01%, d2=0.08%, d3=6.13%, d4=93.78%[4] |
| Acenocoumarol-d4 | Toronto Research Chemicals (TRC) | Typically ≥98% ¹ | d4 > 98% (Representative) |
¹ Isotopic purity for this compound and Acenocoumarol-d4 is presented as a typical value for high-quality deuterated standards, as a publicly available Certificate of Analysis with detailed isotopic distribution was not found. Researchers should always request a lot-specific CoA from the supplier.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Method 1: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of the deuterated standard by separating and quantifying the different isotopologues (d0, d1, d2, d3, d4, etc.).
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography (LC) system.
Procedure:
-
Sample Preparation: Prepare a solution of the deuterated standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any potential impurities. A simple isocratic or gradient elution profile can be used.
-
Mass Spectrometric Analysis:
-
Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Acquisition Mode: Acquire data in full scan mode over a mass range that encompasses the molecular ions of both the unlabeled and the fully deuterated compound.
-
Resolution: Set the mass spectrometer to a high resolution (≥ 60,000) to enable the separation of the isotopic peaks.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the deuterated standard.
-
Identify and integrate the peak areas for each isotopologue (M, M+1, M+2, etc.).
-
Calculate the relative abundance of each isotopologue to determine the isotopic distribution and overall isotopic purity.
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the position of the deuterium (B1214612) labels and to quantify the degree of deuteration by observing the absence of proton signals at the deuterated sites.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the deuterated standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum.
-
Integrate the signals corresponding to the protons on the non-deuterated parts of the molecule and compare them to the integrals of the residual proton signals at the deuterated positions.
-
A significant reduction or complete absence of signals at the expected deuterated positions confirms a high level of isotopic enrichment.
-
-
²H NMR Analysis (Optional):
-
Acquire a deuterium NMR spectrum to directly observe the deuterium signals, confirming the positions of deuteration.
-
Visualizing the Workflow and Relationships
To better illustrate the process of isotopic purity assessment and the relationship between the different analytical standards, the following diagrams are provided.
Caption: Workflow for assessing the isotopic purity of deuterated standards.
Caption: Relationship between this compound and alternative standards.
References
Performance Showdown: A Guide to SPE Cartridges for Coumachlor-d4 Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like Coumachlor-d4 is paramount. A critical step in the analytical workflow is solid-phase extraction (SPE), which isolates the analyte from complex matrices. This guide provides a comparative overview of the performance of different SPE cartridges and methodologies for the extraction of Coumachlor and related anticoagulant rodenticides, supported by experimental data from various studies.
Key Performance Metrics at a Glance
| SPE Sorbent/Method | Matrix | Analytes | Reported Recovery Rate (%) | Limit of Quantification (LOQ) |
| QuEChERS (Florisil/HC-C18) | Animal Blood & Tissue | 13 Anticoagulant Rodenticides (including Coumachlor) | 52.78 - 110.69 | 0.1 - 1 ng/mL (or µg/kg) |
| Oasis HLB | Animal Tissue | Coumatetralyl (B606773) & Coumafuryl (B606770) | 81.5 - 89.5 | 0.5 - 0.75 ng/g |
| Oasis MCX | Human Plasma | Coumarin-type anticoagulants | >89 | Not Specified |
Note: The QuEChERS method is a dispersive SPE technique and does not use a traditional cartridge format but rather a combination of sorbents for cleanup. "HC-C18" refers to a high-capacity C18 sorbent.
In-Depth Look at SPE Methodologies
The choice of SPE sorbent and protocol significantly impacts analytical outcomes. Here, we delve into the details of methodologies that have been successfully employed for the extraction of coumarin-based anticoagulants.
Reversed-Phase SPE (C18)
C18 (octadecyl-bonded silica) is a common reversed-phase sorbent used for the extraction of non-polar to moderately polar compounds from aqueous matrices. While specific recovery data for this compound on a standalone C18 cartridge is not detailed in the reviewed literature, C18 is frequently used in combination with other sorbents in methods like QuEChERS, indicating its utility in retaining coumarin (B35378) compounds.
Polymeric Reversed-Phase SPE (e.g., Oasis HLB)
Hydrophilic-Lipophilic Balanced (HLB) sorbents, such as Waters' Oasis HLB, are polymeric reversed-phase materials known for their high and consistent recoveries for a broad range of compounds. Studies have shown good recoveries for coumarin-based rodenticides using Oasis HLB cartridges. For instance, in the analysis of coumatetralyl and coumafuryl in animal tissues, Oasis HLB cartridges yielded recoveries between 81.5% and 89.5%.
Mixed-Mode SPE (e.g., Oasis MCX)
Mixed-mode SPE cartridges, like Waters' Oasis MCX (Mixed-Mode Cation Exchange), combine reversed-phase and ion-exchange functionalities. This dual retention mechanism can provide enhanced selectivity for certain analytes. For the analysis of coumarin-type anticoagulants in human plasma, a rapid SPE procedure using Oasis MCX cartridges demonstrated an overall extraction efficiency of over 89%.
Dispersive SPE (dSPE) - The QuEChERS Approach
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique that utilizes a dispersive solid-phase extraction cleanup step. For the analysis of anticoagulant rodenticides in animal blood and tissue, a modified QuEChERS protocol employing a combination of Florisil and HC-C18 sorbents has been validated. This method showed mean recoveries ranging from 52.78% to 110.69% for a suite of 13 rodenticides, including Coumachlor.[1]
Experimental Workflows and Protocols
To provide a practical understanding of the extraction processes, the following sections detail a general SPE workflow and a more specific QuEChERS protocol.
General Solid-Phase Extraction (SPE) Workflow
Caption: A generalized workflow for solid-phase extraction.
Detailed QuEChERS Protocol for Anticoagulant Rodenticides
The following protocol is based on the modified QuEChERS method described for the analysis of 13 anticoagulant rodenticides in animal blood and tissue.[1]
-
Sample Preparation:
-
Accurately weigh 0.1 g of homogenized tissue or 0.1 mL of blood into a centrifuge tube.
-
Add an internal standard solution.
-
-
Extraction:
-
Add 1 mL of acetonitrile (B52724) (or a 1:1 mixture of acetonitrile and ethyl acetate).
-
Vortex thoroughly and then centrifuge.
-
-
Dispersive SPE Cleanup:
-
Transfer the supernatant to a tube containing a mixture of Florisil, HC-C18, and anhydrous sodium sulfate (B86663) (or sodium chloride).
-
Vortex and centrifuge.
-
-
Final Processing:
-
Collect the supernatant.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Caption: A modified QuEChERS workflow for rodenticide analysis.
References
Comparative Analysis of Analytical Methods for Coumarin-Based Anticoagulants
This guide provides a comparative overview of the linearity and range of various analytical methods used for the quantification of coumarin-based anticoagulants, including compounds structurally related to Coumachlor-d4. Due to a lack of publicly available data specifically for this compound, this report focuses on analogous compounds such as coumarin (B35378), warfarin (B611796), and coumachlor. The presented data, derived from published research, offers valuable insights for researchers, scientists, and professionals in drug development, establishing a benchmark for methodology and performance expectations.
Data Summary
The following table summarizes the key performance characteristics of different analytical methods for coumarin and its derivatives. These parameters are crucial for assessing the reliability and suitability of a method for a specific analytical purpose.
| Analyte | Method | Linearity (Range) | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| Coumarin | Micellar TLC | 0.1-2.5 µ g/band | Not Specified | Not Specified | Not Specified | Plant Extract | [1][2] |
| Coumarin Derivatives | UHPLC-UV/FL | Not Specified | Not Specified | ng/mL to µg/mL range | ng/mL to µg/mL range | Plant & Propolis Samples | [3] |
| Warfarin | GC-MS/MS | 30-1800 ng/mL | Not Specified | 18.7-67.0 ng/mL | Not Specified | Not Specified | [4] |
| Warfarin | HPLC-ESI-MS/MS | Not Specified | >0.995 | 1 µg/L | Not Specified | Human Plasma | [5] |
| Phenprocoumon | HPLC-ESI-MS/MS | Not Specified | >0.995 | 1 µg/L | Not Specified | Human Plasma | |
| Acenocoumarol | HPLC-ESI-MS/MS | Not Specified | >0.995 | 10 µg/L | Not Specified | Human Plasma | |
| Anticoagulant Rodenticides (including Coumachlor) | HPLC-Fluorescence | 0.01-1 mg/kg | Not Specified | 0.0015-0.01 mg/kg | Not Specified | Hen Eggs | |
| Anticoagulant Rodenticides (including Coumachlor) | HPLC-MS/MS | Not Specified | Not Specified | Not Specified | 2.5 ng/mL | Animal Serum |
Experimental Methodologies
The analytical methods for coumarin-based anticoagulants typically involve chromatographic separation followed by detection. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are common separation techniques, often coupled with mass spectrometry (MS) or fluorescence/UV detectors for sensitive and selective quantification.
General Experimental Protocol (HPLC-MS/MS)
A prevalent and highly sensitive method for the analysis of coumarin anticoagulants is HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). A general workflow for this type of analysis is as follows:
-
Sample Preparation: Biological samples (e.g., plasma, serum, tissue) are first subjected to a preparation step to extract the analytes and remove interfering substances. This often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of an internal standard, such as a deuterated analog like this compound, is crucial for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate the analytes based on their hydrophobicity. A mobile phase gradient, typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid, is employed to achieve optimal separation.
-
Mass Spectrometric Detection: The separated compounds from the HPLC column are introduced into the mass spectrometer. An electrospray ionization (ESI) source is frequently used to generate ions from the analyte molecules. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in the unknown sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the analysis of coumarin derivatives using HPLC-MS/MS.
Caption: General workflow for the analysis of coumarin derivatives.
This guide highlights the established analytical methodologies for coumarin-based anticoagulants. While specific data for this compound is not detailed in the public domain, the provided information on related compounds offers a strong foundation for developing and validating analytical methods for this and other deuterated standards. The principles of linearity, range, LOD, and LOQ remain fundamental to ensuring the quality and reliability of analytical data in research and drug development.
References
- 1. advancechemjournal.com [advancechemjournal.com]
- 2. advancechemjournal.com [advancechemjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Coumachlor-d4
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Coumachlor-d4. As an isotopically labeled analog of the anticoagulant rodenticide Coumachlor, it requires disposal as a hazardous chemical waste. Adherence to these procedural guidelines will mitigate risks and ensure that waste is managed in accordance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and safety information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Spill Management: In the event of a spill, avoid generating dust.[1] Contain the material using an inert absorbent such as sand, earth, or vermiculite.[1] Collect the material into a suitable, labeled container for chemical waste disposal.[1] Prevent the spillage from entering drains or waterways.[2]
II. Waste Characterization and Regulatory Compliance
This compound, like its non-deuterated counterpart, is classified as a hazardous substance. It is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects. Therefore, it must be disposed of as hazardous waste.
-
Regulatory Framework: Disposal must be conducted in accordance with all applicable local, regional, national, and international regulations. It is imperative to contact your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound with household garbage.
-
DO NOT allow the product to reach the sewage system, ground water, or any water course.
-
III. Step-by-Step Disposal Protocol
The following is a general, step-by-step procedure for the disposal of this compound. This procedure must be adapted to comply with the specific requirements of your institution.
-
Waste Identification and Segregation:
-
Solid Waste: Place any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), into a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, the entire solution is considered hazardous waste. Collect it in a compatible, sealed, and labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Empty containers or liners may retain product residues and must be disposed of as hazardous waste.
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), concentration, and a list of all other constituents (e.g., solvents) with their approximate percentages.
-
Indicate the relevant hazard pictograms (e.g., health hazard, toxic).
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
Utilize secondary containment to prevent spills or leaks.
-
-
Waste Pickup and Disposal:
-
Once the waste container is full, or according to your institution's schedule, arrange for a pickup by the EHS office or a licensed hazardous waste disposal contractor.
-
Ensure all necessary documentation is completed for the waste transfer.
-
The ultimate disposal method for this type of waste is typically high-temperature incineration at an approved facility.
-
IV. Data Presentation
The following table summarizes key quantitative data for Coumachlor, which is toxicologically relevant for its deuterated analog.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 900 mg/kg | Rat | |
| Water Solubility | 5 mg/L at 20 °C | N/A | |
| UN Number | 3027 | N/A | |
| Transport Hazard Class | 6.1 (Toxic substances) | N/A |
V. Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving the use of this compound. When using this compound, for example, as an internal standard in analytical methods, all waste generated from the experimental workflow (e.g., sample preparations, instrument vials) must be collected and disposed of as hazardous chemical waste following the procedures outlined above.
VI. Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Coumachlor-d4
This guide provides crucial safety and logistical information for the handling and disposal of Coumachlor-d4, a deuterated derivative of the anticoagulant rodenticide Coumachlor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile, butyl rubber, neoprene, or polyvinyl chloride (PVC), are required.[1][2][3] Always wash hands with soap and water after removing gloves.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect the skin.[1][3] Long-sleeved shirts, long pants, and closed-toe shoes are mandatory.[1][2] |
| Respiratory Protection | In case of potential aerosol or dust formation, or when working in poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][3][4] |
Operational Plans
1. Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3][5]
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Pregnant or breastfeeding women should not handle this product.[3]
2. Spill Management: In the event of a spill, follow these procedures to ensure safe cleanup:
-
Immediate Action: Evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[7] Eliminate all ignition sources if the material is dissolved in a flammable solvent.[7]
-
Don PPE: Before beginning cleanup, put on the appropriate personal protective equipment as detailed in the table above.[8]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, or vermiculite.[9][10] Do not use combustible materials like paper towels to absorb flammable spills.[9] For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Cleanup: Absorb the spilled material, working from the outside in.[8][10] Place the absorbed material and any contaminated items into a sealed, leak-proof container labeled as hazardous waste.[8]
-
Decontamination: Wash the spill area thoroughly with soap and water.[7][8] If the spilled material was highly toxic, collect the rinse water for hazardous waste disposal.[8]
-
Reporting: Report the spill to your supervisor or designated safety officer.[8][10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Ensure the waste container is clearly labeled with the contents, including the name "this compound" and relevant hazard warnings.
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials until it can be collected by a licensed hazardous waste disposal company.
-
Do Not: Do not dispose of this compound down the drain or in the regular trash.[5][11]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 2. research.uci.edu [research.uci.edu]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. diypestcontrol.com [diypestcontrol.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 11. bg.cpachem.com [bg.cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
